4,4-Dimethylcyclohexen-1-ylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4,4-dimethylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3,10-11H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFBGGLUEZIDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657288 | |
| Record name | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865869-28-9 | |
| Record name | B-(4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865869-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexen-1-ylboronic acid | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 4,4-Dimethylcyclohexen-1-ylboronic Acid from 4,4-Dimethylcyclohexanone
Abstract
Vinyl and allylic boronic acids are foundational reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This guide provides an in-depth, mechanistically-driven protocol for the synthesis of 4,4-dimethylcyclohexen-1-ylboronic acid, as its pinacol ester, from the commercially available starting material, 4,4-dimethylcyclohexanone. The described pathway leverages the robust and reliable Shapiro reaction to transform an inert ketone into a reactive vinyllithium intermediate, which is subsequently trapped with an electrophilic boron source. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this valuable synthetic intermediate.
Synthetic Strategy: A Two-Stage Approach
The conversion of a ketone to a vinylboronic acid is not a direct transformation. The strategy hinges on converting the unreactive carbonyl group into a functional group that can facilitate the introduction of the boryl moiety at the desired vinylic position. This is achieved through a two-part sequence:
-
Tosylhydrazone Formation: The ketone is first condensed with tosylhydrazine to form a stable, crystalline N-tosylhydrazone. This intermediate serves as the precursor for the key transformation.[3][4]
-
Shapiro-Borylation Reaction: The tosylhydrazone is then subjected to the conditions of the Shapiro reaction. Treatment with a strong organolithium base generates a vinyllithium species in situ.[5][6] This potent nucleophile is then intercepted with an electrophilic boron reagent to furnish the target vinylboronate ester.
This approach is highly effective as it controls the regiochemistry of the resulting double bond, favoring the formation of the less substituted alkene, which is the kinetic product.[7]
Caption: High-level overview of the synthetic workflow.
Part I: Synthesis of 4,4-Dimethylcyclohexanone Tosylhydrazone
Mechanism and Scientific Rationale
The formation of a tosylhydrazone is a classic condensation reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of tosylhydrazine onto the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the final C=N double bond of the tosylhydrazone.[3] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. The resulting tosylhydrazone is often a stable, crystalline solid, making it easy to isolate and purify.[3]
Detailed Experimental Protocol
-
Materials & Equipment:
-
4,4-Dimethylcyclohexanone
-
p-Toluenesulfonohydrazide (Tosylhydrazine)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4-dimethylcyclohexanone (1.0 eq).
-
Dissolve the ketone in a minimal amount of methanol or ethanol (approx. 3-5 mL per gram of ketone).
-
Add p-toluenesulfonohydrazide (1.05 eq) to the solution.
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to induce crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol or ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4,4-dimethylcyclohexanone tosylhydrazone. The product is typically of high purity and can be used in the next step without further purification.
-
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) |
| 4,4-Dimethylcyclohexanone | 126.20 | 1.0 | 5.00 | 39.6 |
| p-Toluenesulfonohydrazide | 186.24 | 1.05 | 7.75 | 41.6 |
| Methanol | 32.04 | Solvent | ~20 mL | - |
| Conc. HCl | 36.46 | Catalyst | 2-3 drops | - |
Part II: Shapiro-Borylation to this compound Pinacol Ester
Mechanism and Scientific Rationale
This step is the core of the synthesis and relies on the Shapiro reaction, a powerful method for converting tosylhydrazones into vinyllithium species.[6][8]
-
Dianion Formation: Two equivalents of a strong alkyllithium base, such as n-butyllithium (n-BuLi), are required. The first equivalent deprotonates the relatively acidic N-H proton of the hydrazone. The second equivalent, being a much stronger base, abstracts a proton from the carbon atom adjacent (alpha) to the C=N bond. This deprotonation occurs selectively at the less sterically hindered position, establishing the regiochemistry of the final product.[6][7]
-
Fragmentation: The resulting dianion is unstable and spontaneously collapses. It eliminates the tosyl group (as lithium p-toluenesulfinate) and extrudes a molecule of dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction.
-
Vinyllithium Formation: This fragmentation cascade results in the formation of a vinyllithium intermediate. This species is a potent nucleophile and base, requiring low temperatures and an inert atmosphere to prevent decomposition.
-
Borylation: The vinyllithium is then quenched by adding an electrophilic boron source. Isopropyl pinacolborate (B₂pin₂) is an excellent choice as it is less reactive than trialkyl borates, reducing side reactions, and directly yields the air-stable and easily purifiable pinacol ester. The vinyllithium attacks the boron atom, displacing an isopropoxy group, to form the desired carbon-boron bond.[9][10]
Caption: Key intermediates in the Shapiro-Borylation reaction.
Detailed Experimental Protocol
CRITICAL: This reaction must be performed under a strictly anhydrous and inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and dry solvents. n-Butyllithium is pyrophoric and must be handled with extreme care.
-
Materials & Equipment:
-
4,4-Dimethylcyclohexanone tosylhydrazone
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Dry ice/acetone or cryocooler for -78 °C bath
-
Schlenk flask or three-neck flask with septum, inert gas inlet, and thermometer
-
Syringes for liquid transfer
-
-
Procedure:
-
Set up an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.
-
Add the 4,4-dimethylcyclohexanone tosylhydrazone (1.0 eq) to the flask.
-
Add anhydrous THF (approx. 10 mL per gram of hydrazone) via cannula or syringe and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20-30 minutes. A color change (often to yellow or orange) and gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 1-2 hours, or until gas evolution ceases.
-
Re-cool the solution to -78 °C.
-
In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂) (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the B₂pin₂ solution to the vinyllithium solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the this compound pinacol ester as a colorless oil or white solid.
-
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) |
| Tosylhydrazone | 294.42 | 1.0 | 5.00 | 17.0 |
| n-BuLi (2.5 M) | 64.06 | 2.1 | 14.3 mL | 35.7 |
| B₂pin₂ | 253.94 | 1.2 | 5.18 | 20.4 |
| Anhydrous THF | 72.11 | Solvent | ~50 mL | - |
Safety and Handling
-
n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and is air-sensitive. Must be handled under an inert atmosphere using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Tosylhydrazine: Can decompose upon strong heating. Avoid excessive temperatures during storage and handling.
-
Cryogenic Temperatures: A -78 °C bath poses a risk of cold burns. Use insulated gloves and handle with care.
-
Solvents: THF and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
This guide details a reliable and mechanistically sound two-step synthesis of this compound pinacol ester from 4,4-dimethylcyclohexanone. The sequence leverages the formation of a stable tosylhydrazone intermediate followed by a regioselective Shapiro reaction and subsequent borylation. The resulting vinylboronate is a versatile building block, ready for use in a wide array of synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, making it a valuable tool for professionals in chemical research and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4,4-Dimethylcyclohexen-1-ylboronic Acid and its Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4-Dimethylcyclohexen-1-ylboronic acid. Recognizing the current scarcity of publicly available experimental spectra for this specific molecule, this document serves as a practical resource for researchers. It offers predicted spectroscopic data for the more commonly available pinacol ester derivative, (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester (CAS 859217-67-7), based on established principles and data from structurally analogous compounds. Furthermore, this guide presents detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, empowering researchers to perform their own analyses.
Introduction: The Significance of this compound in Synthesis
Cyclohexenylboronic acids and their derivatives are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The gem-dimethyl group at the 4-position of the cyclohexene ring in this compound provides steric hindrance that can influence the regioselectivity of reactions and impart unique conformational properties to the resulting products. This makes it a potentially useful reagent in the synthesis of complex molecules in medicinal chemistry and materials science.
Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of such reagents. This guide addresses the critical need for reliable spectroscopic data and methodologies for this specific compound. While experimental data for the free boronic acid is not readily found in public databases, its more stable and commercially available pinacol ester is the common precursor used in synthesis. Therefore, this guide will focus on the characterization of (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester.
Predicted Spectroscopic Data of (4,4-Dimethylcyclohexene-1-yl)boronic acid, Pinacol Ester
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester. These predictions are based on the analysis of related structures and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 - 6.8 | m | 1H | =CH-B | The vinyl proton attached to the same carbon as the boronic ester will be the most deshielded of the ring protons due to the electron-withdrawing effect of the boron atom and its proximity to the double bond. |
| ~2.2 - 2.4 | m | 2H | -CH₂-C= | The allylic protons on the carbon adjacent to the double bond and the gem-dimethyl group. |
| ~1.8 - 2.0 | m | 2H | B-C-CH₂- | The allylic protons on the carbon adjacent to the double bond and the boron-bearing carbon. |
| 1.25 | s | 12H | -C(CH₃)₂ (pinacol) | The four equivalent methyl groups of the pinacol ester typically give a sharp singlet. |
| 1.05 | s | 6H | -C(CH₃)₂ (cyclohexene) | The two equivalent methyl groups on the cyclohexene ring will appear as a sharp singlet. |
Note: Chemical shifts are referenced to residual solvent (CDCl₃ at δ 7.26 ppm). The multiplicity "m" denotes a multiplet, and "s" denotes a singlet.
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 - 145 | =CH-C(CH₃)₂ | The quaternary carbon of the double bond. |
| Not Observed | C-B | The carbon atom directly bonded to the boron is often not observed due to quadrupolar broadening. |
| 83.5 | -O-C(CH₃)₂ (pinacol) | The quaternary carbons of the pinacol ester. |
| ~35 - 40 | -CH₂- | The two methylene carbons in the cyclohexene ring. |
| 31.5 | -C(CH₃)₂ | The quaternary carbon of the gem-dimethyl group on the cyclohexene ring. |
| 28.5 | -C(CH₃)₂ (cyclohexene) | The methyl carbons of the gem-dimethyl group. |
| 24.8 | -O-C(CH₃)₂ (pinacol) | The methyl carbons of the pinacol ester. |
Note: Chemical shifts are referenced to the solvent (CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3020 - 3050 | Medium | =C-H stretch | Characteristic of vinylic C-H bonds. |
| ~2850 - 2960 | Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1640 - 1660 | Medium | C=C stretch | Stretching vibration of the carbon-carbon double bond in the cyclohexene ring. |
| ~1320 - 1380 | Strong | B-O stretch | Characteristic strong absorption for the boron-oxygen bonds in the boronic ester. |
| ~1145 | Strong | C-O stretch | Stretching of the C-O bonds in the pinacol ester. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Technique | Predicted m/z | Assignment | Rationale |
| Electrospray Ionization (ESI+) | 237.2071 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₁₄H₂₆BO₂⁺). |
| 259.1890 | [M+Na]⁺ | The sodium adduct, which is commonly observed in ESI-MS. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 236 | [M]⁺ | The molecular ion peak. |
| 221 | [M-CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway. |
Experimental Protocols for Spectroscopic Analysis
The following protocols are designed to be self-validating and provide a robust framework for acquiring high-quality spectroscopic data for (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (δ 7.26 ppm) and carbon signal (δ 77.16 ppm) are well-defined for referencing.
-
Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0 ppm for accurate referencing of both ¹H and ¹³C NMR spectra.
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on a 400 MHz spectrometer.
-
Relaxation Delay: A 2-second relaxation delay is generally sufficient for most protons and carbons to return to equilibrium, ensuring accurate integration in ¹H NMR and preventing signal saturation in ¹³C NMR.
IR Data Acquisition Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a rapid and convenient technique for analyzing solid samples directly without the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.
-
Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor), ensuring that the resulting spectrum is solely from the sample.
-
Number of Scans and Resolution: 32 scans provide a good signal-to-noise ratio, and a resolution of 4 cm⁻¹ is standard for routine analysis of organic compounds.
Mass Spectrometry Data Acquisition Workflow
Caption: Workflow for high-resolution mass spectrometry data acquisition.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules, typically producing intact molecular ions with minimal fragmentation, which is ideal for accurate mass determination.
-
High-Resolution Mass Spectrometry: High-resolution instruments (e.g., TOF or Orbitrap) provide highly accurate mass measurements, which are essential for confirming the elemental composition of the molecule.
-
Solvent: Methanol and acetonitrile are common solvents for ESI-MS as they are polar and volatile, facilitating the ionization process.
Conclusion
An In-depth Technical Guide to the Chemical Properties and Stability of 4,4-Dimethylcyclohexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4,4-Dimethylcyclohexen-1-ylboronic acid is a versatile organoboron compound with significant potential in synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, stability, and handling considerations. By synthesizing established principles of boronic acid chemistry with specific structural insights, this document serves as a critical resource for researchers aiming to effectively utilize this reagent. We will delve into its reactivity profile, explore the primary degradation pathways, and present detailed protocols for its storage, handling, and stability assessment.
Introduction: The Role of Cycloalkenyl Boronic Acids in Modern Synthesis
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Their appeal lies in a combination of factors: versatile reactivity, relative stability to air and moisture, and generally low toxicity.[2] this compound, a member of the cycloalkenyl boronic acid subclass, offers a unique structural motif—a gem-dimethyl substituted cyclohexene ring. This feature can impart specific steric and electronic properties to target molecules, making it a valuable building block for creating sterically hindered and structurally complex compounds.
Understanding the nuances of its chemical behavior is paramount for its successful application. This guide will provide the foundational knowledge required to handle, store, and deploy this reagent with confidence, ensuring reproducibility and optimizing reaction outcomes.
Core Chemical Properties and Structural Features
The reactivity and stability of this compound are intrinsically linked to its molecular structure.
| Property | Data/Identifier | Source |
| IUPAC Name | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | - |
| CAS Number | 865869-28-9 | [3] |
| Molecular Formula | C8H15BO2 | - |
| Molecular Weight | 153.01 g/mol | - |
| Appearance | Typically a white to off-white solid | [1] |
The key structural features influencing its chemistry are:
-
The Boronic Acid Moiety (-B(OH)2): This functional group is a Lewis acid due to the vacant p-orbital on the boron atom.[4] It is responsible for the compound's characteristic reactivity, including its ability to undergo transmetalation in cross-coupling cycles and form boronate esters with diols.[1]
-
The Cyclohexene Ring: The double bond provides a site for various addition reactions and influences the electronic properties of the C-B bond.
-
The Gem-Dimethyl Group: Located at the 4-position, these methyl groups introduce significant steric bulk. This can influence the regioselectivity of reactions and may provide a "buttressing" effect that enhances the stability of the cyclohexene ring.
Below is a diagram illustrating the logical relationship between the structural features and the compound's chemical behavior.
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// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Boronic Acid Moiety\n-B(OH)2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyclohexene Ring", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Gem-Dimethyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Lewis Acidity", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Suzuki-Miyaura Coupling", pos="-2,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Esterification with Diols", pos="2,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Site for Addition Reactions", pos="0,-3.5!", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Steric Hindrance", pos="-2,-4.5!", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Enhanced Stability", pos="2,-4.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="contains"]; A -> C [label="contains"]; A -> D [label="contains"]; B -> E [label="confers"]; E -> F [label="enables"]; E -> G [label="enables"]; C -> H [label="provides"]; D -> I [label="introduces"]; D -> J [label="may provide"]; }
Caption: Key structural features and their resultant chemical properties.Stability and Degradation Pathways
While boronic acids are relatively stable compared to other organometallic reagents, their integrity can be compromised under certain conditions.[1] The primary degradation pathways for this compound are protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions.[5] For this specific compound, protodeboronation would result in the formation of 4,4-dimethylcyclohexene.
-
Mechanism: The reaction is typically facilitated by the presence of water and can be accelerated by strong acids or bases. The susceptibility to protodeboronation is highly dependent on the electronic nature of the organic substituent.
Oxidation
Exposure to atmospheric oxygen can lead to the oxidation of the C-B bond, replacing it with a hydroxyl group. This would yield 4,4-dimethylcyclohexen-1-ol.
-
Prevention: Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation.[5]
Anhydride Formation (Dehydration)
Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic (trimeric) or linear anhydrides, known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. However, the formation of anhydrides can affect the solubility and reactivity of the material.
The workflow below illustrates the major degradation pathways.
digraph "Degradation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; protodeboronation [label="Protodeboronation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Dehydration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product1 [label="4,4-Dimethylcyclohexene", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product2 [label="4,4-Dimethylcyclohexen-1-ol", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product3 [label="Boroxine (Anhydride)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> protodeboronation [label=" H+ / H2O "]; protodeboronation -> product1; start -> oxidation [label=" O2 "]; oxidation -> product2; start -> dehydration [label=" Heat / Vacuum "]; dehydration -> product3; }
Caption: Primary degradation pathways for boronic acids.Recommended Handling and Storage Protocols
Proper handling and storage are crucial to maintain the chemical integrity of this compound.[5]
Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8°C) | Minimizes thermal degradation and dehydration.[5] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation.[5] |
| Moisture | Keep in a tightly sealed container in a dry environment | Boronic acids are hygroscopic and moisture can facilitate protodeboronation.[6][7] |
| Light | Protect from light | While not universally required for all boronic acids, it is good practice to avoid potential photodecomposition. |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] The compound may cause respiratory irritation.[8]
-
Dispensing: Use plastic or glass scoops and funnels to transfer the solid material. Avoid creating dust.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]
Experimental Protocol: Assessing Stability via NMR Spectroscopy
This protocol provides a method to assess the stability of a sample of this compound over time under specific storage conditions.
Objective: To quantify the extent of degradation (primarily protodeboronation) by monitoring the appearance of the degradation product, 4,4-dimethylcyclohexene, using ¹H NMR spectroscopy.
Materials:
-
This compound sample
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Microbalance
Procedure:
-
Initial Sample Preparation (T=0): a. Accurately weigh approximately 5-10 mg of the boronic acid and a known quantity of the internal standard into a vial. b. Dissolve the solids in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent. c. Transfer the solution to an NMR tube.
-
NMR Acquisition (T=0): a. Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1). b. Integrate the signals corresponding to the boronic acid, the internal standard, and any impurity signals. Specifically, look for the characteristic signals of 4,4-dimethylcyclohexene.
-
Sample Storage: a. Prepare several identical samples as described in Step 1. b. Store the samples under the desired test conditions (e.g., refrigerated, room temperature, exposed to air, under nitrogen).
-
Time-Point Analysis: a. At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one sample from each storage condition. b. Acquire a quantitative ¹H NMR spectrum as described in Step 2.
-
Data Analysis: a. For each spectrum, calculate the molar ratio of the boronic acid to the internal standard. b. Calculate the molar ratio of the major degradation product (4,4-dimethylcyclohexene) to the internal standard. c. Plot the percentage of remaining boronic acid versus time for each storage condition to determine the stability profile.
Reactivity Profile and Synthetic Applications
The primary utility of this compound is as a nucleophilic partner in cross-coupling reactions.
Suzuki-Miyaura Coupling
This is the most prominent application, enabling the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. The reaction involves the coupling of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.
-
General Reaction Scheme: R-X + (HO)₂B-R' --[Pd catalyst, Base]--> R-R' (Where R' is the 4,4-dimethylcyclohexen-1-yl group)
The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates. The steric bulk of the 4,4-dimethylcyclohexenyl group may necessitate the use of bulky phosphine ligands to facilitate efficient reductive elimination.
Other Transformations
-
Chan-Lam Coupling: Formation of C-N or C-O bonds by coupling with amines or alcohols, typically using a copper catalyst.
-
Petasis (Borono-Mannich) Reaction: A multicomponent reaction with an amine and an aldehyde to form α-amino acids.[9]
-
Esterification: Reacts readily with diols (like pinacol) to form cyclic boronate esters. These esters, such as (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester (CAS 859217-67-7), are often more stable, less polar, and easier to purify than the corresponding boronic acids.[10] They are frequently used as direct replacements in coupling reactions.
The following diagram outlines the key reactivity pathways.
digraph "Reactivity_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes center_node [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", width=3];
suzuki [label="Suzuki-Miyaura Coupling\n(with R-X, Pd catalyst, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chan_lam [label="Chan-Lam Coupling\n(with Amine/Alcohol, Cu catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; petasis [label="Petasis Reaction\n(with Amine, Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; esterification [label="Esterification\n(with Diol, e.g., Pinacol)", fillcolor="#FBBC05", fontcolor="#202124"];
product_suzuki [label="Coupled Product\n(Aryl/Vinyl-Cyclohexene)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_chan_lam [label="N/O-Cyclohexenyl Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_petasis [label="α-Amino Acid Derivative", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_ester [label="Boronate Ester", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges center_node -> suzuki; suzuki -> product_suzuki; center_node -> chan_lam; chan_lam -> product_chan_lam; center_node -> petasis; petasis -> product_petasis; center_node -> esterification; esterification -> product_ester; }
Caption: Major synthetic applications of the title compound.Conclusion
This compound is a valuable reagent for introducing a sterically defined cyclic motif into organic molecules. While specific stability data for this compound is not extensively published, a thorough understanding of the general behavior of boronic acids provides a robust framework for its effective use. By adhering to protocols that mitigate exposure to moisture, oxygen, and harsh pH conditions, researchers can ensure the integrity of the reagent and achieve reliable results in their synthetic endeavors. Its utility in robust C-C bond-forming reactions, coupled with its unique structural features, solidifies its place as an important tool in the arsenal of the modern synthetic chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 865869-28-9 Cas No. | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. borax.com [borax.com]
- 8. 4,4-Dimethylcyclohexene-1-boronic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester AldrichCPR 859217-67-7 [sigmaaldrich.com]
An In-depth Technical Guide to (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid (CAS 865869-28-9) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, applications, and practical considerations for its use, with a focus on enabling innovative research and development.
Introduction to (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid
(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid, identified by CAS number 865869-28-9, is a valuable building block in organic chemistry. Its structure, featuring a substituted cyclohexene ring coupled with a boronic acid functional group, makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The unique steric and electronic properties of the 4,4-dimethylcyclohexenyl moiety can impart desirable characteristics to target molecules, influencing their conformation and physicochemical properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis and for ensuring laboratory safety.
| Property | Value | Reference(s) |
| CAS Number | 865869-28-9 | [1] |
| Molecular Formula | C₈H₁₅BO₂ | [1] |
| Molecular Weight | 154.02 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Information |
| Melting Point | 152-154 °C | [1] |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. | General Supplier Information |
| Stability | Stable under standard laboratory conditions. Boronic acids are known to be susceptible to oxidation and protodeboronation under certain conditions.[2] | General Knowledge |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between the cyclohexenyl group of the boronic acid and a variety of organic halides or triflates.
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl bromide).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of the 4,4-dimethylcyclohexenyl moiety can be strategically employed in drug design to enhance molecular complexity and explore new chemical space. This structural unit can serve as a lipophilic element, potentially improving membrane permeability and influencing the overall pharmacokinetic profile of a drug candidate. While specific, publicly available examples of the use of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid in the synthesis of named kinase inhibitors or GPCR modulators are not readily found in the literature, the general utility of alkenylboronic acids in the synthesis of such biologically active molecules is well-documented.[3][4][5][6] The principles and protocols are directly transferable.
For instance, in the synthesis of kinase inhibitors, which often feature heterocyclic cores, this boronic acid can be coupled to a halo-substituted heterocycle to introduce a non-aromatic, conformationally restricted substituent.[3] This can be crucial for achieving selectivity and potency by probing specific pockets within the kinase active site.
Experimental Protocol: Suzuki-Miyaura Coupling of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid with a Heteroaryl Bromide
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Objective: To synthesize a 2-(4,4-dimethylcyclohex-1-en-1-yl)pyridine derivative.
Materials:
-
(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid (CAS 865869-28-9)
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 equiv), (4,4-dimethylcyclohex-1-en-1-yl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Addition of Catalyst and Solvents: Add the catalyst pre-mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid is commercially available from several reputable chemical suppliers. When selecting a supplier, consider factors such as purity, availability, and the quality of accompanying documentation (e.g., Certificate of Analysis).
Table of Representative Suppliers:
| Supplier | Product Number (Example) | Purity (Typical) |
| Sigma-Aldrich (Merck) | Varies by region | ≥95% |
| Thermo Scientific (Alfa Aesar) | H52955 | 96% |
| BLDpharm | BD54498 | ≥97% |
| Combi-Blocks | BB-2526 | ≥95% |
Note: Product numbers and available purities are subject to change. Please consult the respective supplier's website for the most current information.
Conclusion
(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a unique structural motif that can be leveraged to fine-tune the properties of target molecules. By understanding its physicochemical properties, reaction mechanisms, and proper handling procedures, researchers can effectively employ this reagent to advance their synthetic endeavors and contribute to the development of novel therapeutics.
References
- 1. WO1999017869A3 - Compositions for organic synthesis on solid phase and methods of using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Steric Hindrance: A Technical Guide to 4,4-Dimethylcyclohexen-1-ylboronic acid Pinacol Ester as a Stable Precursor
Abstract
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the demand for robust, reliable, and versatile building blocks is paramount. Boronic acids and their derivatives, especially pinacol esters, have become indispensable tools for the construction of complex carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth technical overview of 4,4-dimethylcyclohexen-1-ylboronic acid pinacol ester (CAS 859217-67-7), a reagent whose design epitomizes the strategic use of steric hindrance to confer enhanced stability and reliability. We will explore its synthesis, the mechanistic basis for its stability, and provide detailed protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable synthetic precursor.
Introduction: The Challenge of Boronic Acid Instability and the Pinacol Ester Solution
Boronic acids are renowned for their utility in cross-coupling reactions, yet their practical application can be hampered by inherent instability. They are susceptible to dehydration, leading to the formation of cyclic boroxine trimers, and can undergo protodeboronation under various conditions.[2] These degradation pathways diminish reactivity, complicate stoichiometry, and lead to inconsistent experimental results.
To mitigate these issues, boronic acids are frequently converted to their corresponding pinacol esters. The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom, rendering the compound less sensitive to moisture and air.[2] This derivatization leads to several key advantages:
-
Enhanced Shelf Life: Pinacol esters can be stored for extended periods without significant degradation.[2]
-
Simplified Handling: Their reduced sensitivity simplifies weighing and transfer operations.[2]
-
Improved Reaction Profiles: They often provide cleaner reactions and higher yields in cross-coupling processes compared to the free boronic acids.[2]
The subject of this guide, this compound pinacol ester, further refines this concept by incorporating a gem-dimethyl group on the cyclohexene ring, a structural feature that imparts exceptional stability.
The Critical Role of the gem-Dimethyl Group: A Bastion of Stability
The defining feature of this compound pinacol ester is the quaternary carbon at the 4-position of the cyclohexene ring. This seemingly simple modification has profound implications for the molecule's stability, primarily through steric hindrance.
Mechanism of Hydrolytic Stability
The following diagram illustrates the protective effect of the gem-dimethyl group against hydrolysis.
Caption: Steric shielding by the gem-dimethyl group increases the activation energy (Ea) for nucleophilic attack by water, enhancing hydrolytic stability.
Synthesis of this compound Pinacol Ester
While a specific literature preparation for this exact molecule is not prominently documented, a robust and highly effective synthetic route can be proposed based on the well-established Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of vinyl boronic esters from vinyl halides or triflates.
The logical precursor for this synthesis is a 1-halo-4,4-dimethylcyclohex-1-ene (where halo is typically Br or I) or the corresponding vinyl triflate.
Proposed Synthetic Workflow
The diagram below outlines the proposed workflow for the synthesis via a Miyaura borylation.
Caption: Proposed synthetic workflow for the target compound via Miyaura borylation.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard conditions for Miyaura borylation of vinyl halides.[7][8] Optimization may be required.
Materials:
-
1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-4,4-dimethylcyclohex-1-ene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a white to off-white solid.[9]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of C(sp²)-C(sp²) bonds to construct complex molecular architectures.[2][10] Its stability ensures accurate stoichiometry and reproducible results, while the cyclohexenyl moiety provides a versatile scaffold for further synthetic transformations.
General Reaction Mechanism
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle, illustrated below. The stability of the boronic ester is crucial for the success of the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound pinacol ester with an aryl or heteroaryl halide.
Materials:
-
Aryl halide (Ar-X, where X = I, Br, or Cl) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
Causality in Protocol Choices:
-
Choice of Base: The base is crucial for activating the boronic ester for transmetalation.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides, while K₂CO₃ is sufficient for many bromides and iodides.
-
Choice of Catalyst/Ligand: The ligand on the palladium center influences the rates of both oxidative addition and reductive elimination. For challenging substrates (e.g., sterically hindered partners or aryl chlorides), specialized phosphine ligands like XPhos or RuPhos may be necessary to achieve high yields.[12]
-
Solvent System: A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and may facilitate the transmetalation step.[13]
Data Summary
The physical and chemical properties of this compound pinacol ester are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 859217-67-7 | [14][15] |
| Molecular Formula | C₁₄H₂₅BO₂ | [14] |
| Molecular Weight | 236.16 g/mol | [14] |
| Appearance | White to off-white solid | [9] |
| Boiling Point | 255 °C | [9] |
| Storage | 2-8°C under inert gas | [9] |
Conclusion and Future Outlook
This compound pinacol ester stands out as a superior building block for organic synthesis. The strategic incorporation of a gem-dimethyl group provides a steric shield that confers remarkable stability against hydrolysis, a common pitfall for many boronic acid derivatives. This enhanced stability translates to a longer shelf life, easier handling, and greater reliability in stoichiometric-sensitive reactions like the Suzuki-Miyaura coupling. This guide has provided a comprehensive overview of its synthesis, the mechanistic underpinnings of its stability, and detailed protocols for its use. As the demand for complex and novel chemical entities in drug discovery and materials science continues to grow, the use of well-designed, stable, and reliable precursors like this compound pinacol ester will undoubtedly become even more critical.[1][16]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER | 859217-67-7 [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity of the Carbon-Boron Bond in 4,4-Dimethylcyclohexen-1-ylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
Organoboronic acids are indispensable reagents in modern organic synthesis and drug discovery, prized for their stability, low toxicity, and versatile reactivity.[1][2] This technical guide provides an in-depth exploration of the carbon-boron bond's reactivity in a specific, structurally relevant example: 4,4-Dimethylcyclohexen-1-ylboronic acid. This molecule combines the features of an alkenylboronic acid with a conformationally constrained cyclohexene scaffold bearing a gem-dimethyl group. We will dissect the principal transformations of this functional group, including palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-mediated Chan-Lam amination and etherification, and rhodium-catalyzed conjugate additions. The discussion is grounded in mechanistic principles, explaining the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Versatile Carbon-Boron Bond
The carbon-boron (C-B) bond is a cornerstone of contemporary synthetic chemistry. Characterized by low polarity and the electron-deficient nature of the boron atom, organoboranes act as potent yet gentle carbon nucleophiles in a vast array of chemical transformations.[3] Boronic acids (RB(OH)₂) and their corresponding esters (e.g., pinacol esters) are particularly favored due to their crystalline nature, air and moisture stability, and generally low toxicity, making them ideal reagents for both laboratory-scale synthesis and industrial applications.[1]
This compound presents a unique substrate. As an alkenylboronic acid, its C(sp²)-B bond offers a gateway to constructing more complex olefinic structures. The attached 4,4-dimethylcyclohexenyl ring introduces significant steric bulk and conformational rigidity, which can be exploited to influence stereochemical outcomes or to introduce a lipophilic, metabolically stable anchor in medicinal chemistry programs. Understanding the reactivity of this specific moiety is crucial for its effective deployment in the synthesis of novel chemical entities.
Synthesis Overview
The pinacol ester of this compound is typically synthesized via the Miyaura borylation reaction.[4] This involves a palladium-catalyzed cross-coupling of the corresponding 1-halo-4,4-dimethylcyclohexene with bis(pinacolato)diboron (B₂pin₂).[4][5] The choice of a mild base, such as potassium acetate or potassium phenoxide, is critical to prevent the competing Suzuki-Miyaura homocoupling of the product.[4]
Core Reactivity Pathways
The utility of this compound stems from its participation in several powerful bond-forming reactions. The following sections detail the most important transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds using organoboronic acids.[6] This reaction couples the alkenylboronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base. Its broad functional group tolerance and reliability have made it a staple in complex molecule synthesis.[6]
Mechanistic Causality: The reaction proceeds through a well-defined catalytic cycle.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the coupling partner, forming a Pd(II) intermediate.
-
Transmetalation: This is the key step involving the boronic acid. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[7] This complex then transfers its organic group (the 4,4-dimethylcyclohexenyl moiety) to the Pd(II) center, displacing the halide. The oxophilicity of boron provides a thermodynamic driving force for this exchange.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[8]
The choice of ligand on the palladium catalyst is crucial for stabilizing the metal center and promoting the individual steps of the cycle. Phosphine ligands like PPh₃ or more electron-rich, bulky ligands like PCy₃ and XPhos are commonly employed.[7]
Copper-Mediated Chan-Lam Cross-Coupling
While palladium excels at C-C bond formation, copper catalysts enable the coupling of boronic acids with heteroatom nucleophiles like amines (N-H) and phenols (O-H), a transformation known as the Chan-Lam coupling.[9][10] This reaction is exceptionally valuable as it often proceeds under mild conditions, sometimes at room temperature and open to the air, providing a complementary method to the Buchwald-Hartwig amination.[9][11][12]
Mechanistic Causality: The mechanism is more complex and less universally agreed upon than the Suzuki reaction but is believed to involve a Cu(II) active species.[10]
-
A Cu(II) salt (e.g., Cu(OAc)₂) coordinates with both the boronic acid and the heteroatom nucleophile (amine or alcohol).
-
Transmetalation occurs, transferring the organic group from boron to copper.
-
A proposed Cu(III) intermediate may form, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[9][10]
-
An oxidant, often atmospheric oxygen, re-oxidizes Cu(I) back to the active Cu(II) catalyst to complete the cycle.[9]
This reaction allows for the synthesis of N-vinyl and O-vinyl compounds, which are important structural motifs.[11][13]
Rhodium-Catalyzed Conjugate Addition
Beyond cross-coupling, alkenylboronic acids can act as nucleophiles in 1,4-conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds.[14] Rhodium complexes are particularly effective catalysts for this transformation.[15]
Mechanistic Causality:
-
Transmetalation of the alkenyl group from the boronic acid to a Rh(I) complex generates an alkenyl-rhodium(I) intermediate.
-
This rhodium species then adds across the double bond of the α,β-unsaturated ketone or ester in a 1,4-fashion.
-
Protonolysis of the resulting rhodium enolate releases the final product and regenerates a rhodium species that can re-enter the catalytic cycle.
This reaction is a powerful tool for constructing new C-C bonds and setting stereocenters, especially when chiral ligands are employed on the rhodium catalyst.[14][16]
Influence of the 4,4-Dimethylcyclohexenyl Scaffold
The specific structure of the 4,4-dimethylcyclohexenyl moiety imparts distinct properties that influence its reactivity:
-
Steric Hindrance: The gem-dimethyl group provides significant steric bulk on the face of the ring opposite the double bond. This can influence the trajectory of incoming reagents and the binding orientation to a catalyst's active site, potentially leading to enhanced stereoselectivity in certain reactions.
-
Lipophilicity: The alkyl-rich scaffold increases the molecule's lipophilicity. In a drug discovery context, this can be used to modulate a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
-
Conformational Rigidity: The cyclohexene ring is more conformationally restricted than an acyclic alkene. This defined geometry can be beneficial in designing molecules that fit precisely into a biological target's binding pocket.
Applications in Research and Drug Development
Boronic acids are no longer just synthetic intermediates; they are integral components of approved pharmaceuticals like Bortezomib (Velcade®), Ixazomib, and Vaborbactam.[1][17] The C-B bond can act as a covalent warhead or be replaced during synthesis. This compound serves as a versatile building block for:
-
Late-Stage Functionalization: Introducing complex fragments onto a drug scaffold with high reliability using Suzuki-Miyaura or Chan-Lam couplings.
-
Scaffold Hopping: Replacing other chemical groups with the conformationally rigid and lipophilic dimethylcyclohexenyl moiety to explore new chemical space and improve drug-like properties.
-
Fragment-Based Drug Discovery: Using the boronic acid as a handle to link this specific fragment to other molecules for screening against biological targets.
Data Summary
The following table summarizes the key transformations discussed for this compound.
| Reaction Type | Key Reagents & Catalyst | Coupling Partner | Bond Formed | Key Advantages |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl Halides & Triflates | C(sp²)-C(sp²) | High reliability, broad functional group tolerance.[6][7] |
| Chan-Lam | Cu salt (e.g., Cu(OAc)₂), Oxidant (Air) | Amines, Phenols, Amides | C(sp²)-N, C(sp²)-O | Mild conditions (often RT, aerobic), complementary to Pd.[9][12] |
| Conjugate Addition | Rh catalyst (e.g., [Rh(cod)Cl]₂) | α,β-Unsaturated Ketones/Esters | C(sp²)-C(sp³) | Forms C-C bonds, can be made highly enantioselective.[14][15] |
Detailed Experimental Protocols
Protocol 6.1: General Procedure for Suzuki-Miyaura Cross-Coupling
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. marmacs.org [marmacs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Exploring the scope of Suzuki-Miyaura reactions with 4,4-Dimethylcyclohexen-1-ylboronic acid.
A Technical Guide to Suzuki-Miyaura Reactions with 4,4-Dimethylcyclohexen-1-ylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its impact is particularly profound in the field of drug discovery, where the construction of complex molecular architectures is paramount. This guide provides an in-depth exploration of the Suzuki-Miyaura reaction's scope, focusing on a specific, sterically demanding building block: this compound. We will dissect the mechanistic nuances, provide field-proven insights for optimizing reaction conditions with challenging substrates, and present a detailed protocol for its application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthetic tool for creating novel compounds bearing the gem-dimethylcyclohexene moiety, a scaffold of significant interest due to its conformational rigidity and prevalence in bioactive molecules.[4]
Introduction: The Strategic Value of the Cyclohexene Scaffold
The Suzuki-Miyaura reaction, celebrated in the 2010 Nobel Prize in Chemistry, facilitates the coupling of organoboron compounds with organic halides or pseudo-halides, catalyzed by a palladium complex.[5] Its widespread adoption stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]
The 4,4-dimethylcyclohexene unit is a particularly attractive structural motif in medicinal chemistry. The gem-dimethyl group locks the cyclohexane ring in a specific conformation, reducing the molecule's rotational freedom. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[4] Consequently, the ability to efficiently incorporate this scaffold into diverse molecular frameworks via a robust method like the Suzuki-Miyaura coupling is of high strategic importance.
This guide focuses on the practical application of this compound and its more stable pinacol ester derivative, which is commercially available.[6][7] We will address the inherent challenges associated with sterically hindered substrates and provide a clear roadmap for achieving high-yield couplings.
The Heart of the Reaction: Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. For sterically hindered substrates, electron-rich and bulky phosphine ligands are often required to promote this step.[10]
-
Transmetalation: This is often the rate-limiting step. The organic group is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species.[11] The precise mechanism of transfer from the boronate complex to the palladium center has been a subject of extensive study.[2][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Synthesis and Handling of the Boronic Acid Reagent
While this compound pinacol ester is commercially available, understanding its synthesis provides valuable context. A common route involves the palladium-catalyzed cross-coupling of a suitable vinyl halide or triflate with bis(pinacolato)diboron (B₂pin₂), a method developed by Miyaura.[13] A patent for a similar process describes the coupling of 1-chloro-cyclohexene with B₂pin₂ using a palladium catalyst and a phosphine ligand.[14]
Key Handling Considerations:
-
Stability: Boronic acids can be prone to protodeboronation, especially under acidic or harsh conditions.[5] The corresponding pinacol esters exhibit significantly greater stability and are often preferred for storage and use in reactions.
-
Anhydrous Conditions: While many Suzuki protocols tolerate water, and some even use aqueous solvent mixtures, starting with anhydrous solvents is good practice, particularly when dealing with sensitive substrates or catalysts.[15]
Optimizing the Coupling: A Data-Driven Approach
Successfully coupling a sterically hindered partner like this compound requires careful selection of the catalyst, ligand, base, and solvent. The goal is to facilitate the key steps of the catalytic cycle while minimizing side reactions.
Catalyst and Ligand Selection
For challenging couplings, pre-formed palladium complexes or pre-catalysts are often more effective than generating the active catalyst in situ.[13] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate both oxidative addition and reductive elimination, making them ideal for hindered substrates.[10]
The Role of the Base and Solvent
The base is crucial for activating the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, often in aqueous solutions. For particularly difficult couplings, stronger bases like K₃PO₄ or organic bases in anhydrous solvents may be necessary. The solvent system must solubilize all components and is often a mixture, such as dioxane/water or THF/water.[15]
Reaction Scope and Representative Conditions
The following table outlines recommended starting conditions for coupling this compound pinacol ester with various aryl halides. These conditions are based on established protocols for sterically demanding Suzuki-Miyaura reactions.[10][15][16]
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Key Insight |
| Electron-poor Ar-Br | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 85-95 | Electron-poor partners undergo rapid oxidative addition. |
| Electron-rich Ar-Br | XPhos Pd G3 (2%) | N/A | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 70-85 | Pre-catalysts are highly effective for slower oxidative additions.[13] |
| Hindered Ar-Br | XPhos Pd G3 (3%) | N/A | Cs₂CO₃ (2.5) | t-BuOH | 110 | 65-80 | Bulky ligands and stronger bases overcome steric clash.[10] |
| Heterocyclic-Cl | RuPhos Pd G3 (3%) | N/A | LiOtBu (2.5) | Dioxane/H₂O (4:1) | 100 | 50-75 | Specialized ligands and bases are needed for challenging heteroaryl chlorides.[15] |
Standard Operating Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Objective: To synthesize 1-(4-bromophenyl)-4,4-dimethylcyclohex-1-ene.
Materials:
-
This compound pinacol ester
-
1,4-Dibromobenzene
-
XPhos Pd G3 Precatalyst
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Fig. 2: Experimental Workflow for a Suzuki-Miyaura Coupling.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound pinacol ester (1.0 mmol, 1.0 equiv), 1,4-dibromobenzene (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). This process should be repeated three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Conclusion and Future Outlook
This compound is a valuable, albeit sterically challenging, building block for modern organic synthesis. By leveraging well-chosen palladium pre-catalysts with bulky, electron-rich ligands and carefully optimized reaction conditions, this reagent can be effectively coupled with a wide range of aryl and heteroaryl halides. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate the conformationally rigid gem-dimethylcyclohexene scaffold into novel molecular designs. As catalyst technology continues to advance, the scope of such challenging Suzuki-Miyaura reactions will undoubtedly expand, further empowering chemists in the fields of drug discovery and materials science.
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
- 7. 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER | 859217-67-7 [chemicalbook.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 4,4-Dimethylcyclohexen-1-ylboronic Acid in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
This guide provides an in-depth exploration of 4,4-Dimethylcyclohexen-1-ylboronic acid and its pinacol ester as a versatile building block in modern organic synthesis, with a particular focus on its application in the construction of novel heterocyclic frameworks. We will delve into the synthesis of this reagent, its unique structural attributes, and its utility in palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.
Introduction: The Emerging Role of Cyclic Alkenylboronic Acids in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The continuous pursuit of novel molecular architectures with enhanced biological activity or material properties necessitates the development of innovative and efficient synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerhouse in C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4]
While much of the focus has been on aryl- and heteroarylboronic acids, the use of cyclic alkenylboronic acids, such as this compound, offers a unique opportunity to introduce sterically demanding and conformationally constrained aliphatic moieties into heterocyclic scaffolds. The 4,4-dimethylcyclohexenyl group can impart significant changes to the physicochemical properties of a molecule, including lipophilicity, metabolic stability, and receptor binding affinity, making it an attractive fragment for drug discovery programs.
This technical guide will illuminate the potential of this compound in the synthesis of novel pyridines, pyrimidines, and quinolines, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their quest for next-generation heterocyclic compounds.
Synthesis of this compound and its Pinacol Ester
The accessibility of a key reagent is paramount for its widespread adoption in synthesis. This compound and its more commonly used pinacol ester derivative can be prepared through established methodologies. A prevalent approach involves the palladium-catalyzed coupling of a suitable vinyl halide or triflate with a diboron reagent.
A general and efficient method for the preparation of cyclohexene-1-boronic acid pinacol esters involves the palladium-catalyzed coupling of 1-chlorocyclohexene derivatives with bis(pinacolato)diboron.[5] This method avoids the use of pyrophoric organolithium reagents and cryogenic conditions, making it a more practical and scalable approach for laboratory and potential industrial synthesis.[5]
The synthesis typically starts from the corresponding 4,4-dimethylcyclohexen-1-one, which can be converted to the vinyl chloride or triflate precursor. The subsequent Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base furnishes the desired this compound pinacol ester.
The key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Synthesis of Novel Substituted Pyridines
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry. The introduction of a 4,4-dimethylcyclohexenyl group can significantly alter the pharmacological profile of pyridine-based compounds. The Suzuki-Miyaura coupling of this compound with various halopyridines provides a direct route to these novel analogs.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Halopyridines
| Entry | Halopyridine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | Predicted High |
| 2 | 3-Bromopyridine | PdCl2(dppf) | - | Na2CO3 | Dioxane/H2O | 90 | Predicted High |
| 3 | 4-Iodopyridine | Pd(PPh3)4 | - | K2CO3 | DME/H2O | 85 | Predicted High |
*Predicted yields are based on literature for similar bulky boronic acids and may require optimization. [6]
Experimental Protocol: Synthesis of 2-(4,4-Dimethylcyclohexen-1-yl)pyridine (Hypothetical)
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine
-
This compound pinacol ester
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk tube, combine 2-chloropyridine (1.0 equiv), this compound pinacol ester (1.2 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and K3PO4 (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene and degassed water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4,4-dimethylcyclohexen-1-yl)pyridine.
Synthesis of Novel Substituted Pyrimidines and Quinolines
The synthetic strategies outlined for pyridines can be extended to other important heterocyclic systems such as pyrimidines and quinolines. The choice of catalyst, ligand, base, and solvent system may need to be tailored to the specific heteroaryl halide to achieve optimal results. [7]
Diagram 3: Workflow for the Synthesis of Novel Heterocyclic Compounds
A systematic approach to the synthesis of novel heterocycles.
Conclusion and Future Outlook
This compound and its pinacol ester are valuable reagents for the introduction of a sterically demanding and lipophilic moiety into heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the synthesis of a wide range of novel pyridines, pyrimidines, quinolines, and other heterocyclic compounds. The continued exploration of this and other cyclic alkenylboronic acids in drug discovery and materials science is anticipated to yield new molecular entities with unique and valuable properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to build upon in their synthetic endeavors.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Green synthesis of some bioactive heterocyclic compounds from natural precursors | Semantic Scholar [semanticscholar.org]
The Strategic Application of 4,4-Dimethylcyclohexen-1-ylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to medicinal chemists, boronic acids have emerged as exceptionally versatile and powerful tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide delves into the specific potential of a less-explored yet highly promising reagent: 4,4-Dimethylcyclohexen-1-ylboronic acid . As a Senior Application Scientist, this document aims to provide not just a list of possibilities, but a field-proven perspective on the causality behind experimental choices and the inherent value this particular building block brings to a medicinal chemistry campaign.
Introduction: The Unique Proposition of the 4,4-Dimethylcyclohexenyl Moiety
At its core, this compound offers a unique combination of structural features that are highly desirable in drug candidates. The cyclohexene scaffold provides a three-dimensional element, moving away from the flat, often-aromatic structures that can be plagued by metabolic liabilities. The gem-dimethyl group introduces steric bulk in a controlled manner, which can be exploited to enhance binding affinity to a biological target by filling hydrophobic pockets and restricting conformational flexibility. This restriction can lead to a more favorable entropic profile upon binding. Furthermore, the vinylboronic acid functionality is a key handle for the reliable and efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic medicinal chemistry.[1]
Synthesis of this compound and its Derivatives
The practical application of any building block begins with its accessible synthesis. While various methods for the synthesis of boronic acids exist, a common route to cyclohexenyl boronic acids involves the palladium-catalyzed cross-coupling of a suitable vinyl halide or triflate with a diboron reagent.[1] A general and adaptable protocol is outlined below, based on established methodologies for similar structures.
Experimental Protocol: Synthesis of this compound pinacol ester
This protocol is adapted from a general method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol esters.
Materials:
-
1-Chloro-4,4-dimethylcyclohexene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, argon-purged flask, add 1-chloro-4,4-dimethylcyclohexene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and palladium(II) acetate (0.02 eq).
-
Add tricyclohexylphosphine (0.04 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.
Hydrolysis to the Boronic Acid:
The resulting pinacol ester can be readily hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether, followed by extraction and purification.
Caption: Synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound in medicinal chemistry is undoubtedly the Suzuki-Miyaura cross-coupling reaction. This reaction's remarkable functional group tolerance, mild conditions, and the commercial availability of its components have made it a go-to method for constructing complex molecular architectures.[2]
Case Study: Synthesis of Protein Tyrosine Kinase Inhibitors
A notable application of this compound is found in the synthesis of inhibitors of protein tyrosine kinases, which are crucial targets in oncology.[3] A patent discloses the synthesis of a series of compounds where this boronic acid is coupled with a complex heterocyclic halide to furnish the final product.[3]
Reaction Scheme:
(1-endo,4-endo)-5-(6-((5-chloro-4-(4-chloro-1H-pyrazol-1-yl)-[2,2'-bipyridin]-6-yl)oxy)pyridin-3-yl)-2-azabicyclo[2.2.1]heptane + This compound → Target Kinase Inhibitor
This specific transformation highlights the ability of the Suzuki-Miyaura reaction to forge a C(sp²)-C(sp²) bond between a sterically hindered vinylboronic acid and a complex, electron-deficient heterocyclic system. The choice of the 4,4-dimethylcyclohexenyl moiety in this context is likely driven by the need to probe a specific hydrophobic pocket within the kinase's active site, with the gem-dimethyl groups potentially enhancing potency and selectivity.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide)
-
This compound or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
De-gas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 4,4-dimethylcyclohexenyl moiety can significantly impact the pharmacological profile of a molecule. When conducting SAR studies, this group can be systematically introduced to explore its effect on potency, selectivity, and pharmacokinetic properties.
| Parameter | Potential Impact of 4,4-Dimethylcyclohexenyl Moiety | Rationale |
| Potency | Can increase | The gem-dimethyl groups can fill hydrophobic pockets in the target's active site, increasing van der Waals interactions. The constrained conformation can reduce the entropic penalty of binding. |
| Selectivity | Can improve | The specific 3D shape and steric bulk can lead to preferential binding to the desired target over off-targets. |
| Metabolic Stability | May increase | The gem-dimethyl groups can block potential sites of metabolism (e.g., benzylic oxidation if attached to an aromatic ring). The alicyclic nature avoids aromatic metabolism pathways. |
| Solubility | May decrease | The introduction of a lipophilic carbocyclic group can reduce aqueous solubility. This needs to be balanced with other physicochemical properties. |
Conclusion and Future Outlook
This compound is a valuable, yet perhaps underutilized, building block in medicinal chemistry. Its unique combination of a three-dimensional scaffold, sterically demanding gem-dimethyl groups, and a versatile vinylboronic acid handle makes it an attractive tool for the synthesis of novel drug candidates. The primary application through the robust and reliable Suzuki-Miyaura cross-coupling allows for its incorporation into a wide array of complex molecules. As medicinal chemists continue to push the boundaries of chemical space in the quest for new therapeutics, the strategic deployment of such non-traditional, three-dimensional fragments will be increasingly crucial for success. The insights and protocols provided in this guide are intended to empower researchers to confidently integrate this compound into their drug discovery programs.
References
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 4,4-Dimethylcyclohexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding Chemical Space with Alkenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction's power lies in its versatility, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[5]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a specific and valuable building block: 4,4-Dimethylcyclohexen-1-ylboronic acid. This alkenylboronic acid offers access to novel chemical scaffolds incorporating a gem-dimethylcyclohexene moiety, a structural feature of interest in medicinal chemistry for its potential to introduce conformational rigidity and improve metabolic stability. Due to the inherent instability of some boronic acids, this protocol will utilize the more stable pinacol ester derivative, (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester, which readily undergoes in situ hydrolysis to the active boronic acid under the reaction conditions.[1][6]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][5]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Experimental Protocol
This protocol details the coupling of (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester with a generic aryl bromide. Researchers should adapt the reaction time and purification method based on the specific substrates used.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | Ar-Br | - | 1.0 | 1.0 |
| (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester | C₁₄H₂₅BO₂ | 236.16 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - |
Note on Reagent Stability: While the pinacol ester of this compound is more stable than the free boronic acid, proper storage in a cool, dry place is recommended.[6][8][9][10][11]
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 0.03 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[12]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of a biphasic solvent system is common in Suzuki couplings and often enhances reaction rates.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS. NMR spectroscopy can also be a powerful tool for monitoring the reaction in real-time.[13]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), or employing a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand).[4][15]
-
Homocoupling of Boronic Acid: The formation of a dimer of the boronic acid can occur, especially in the presence of oxygen.[1] Ensuring a thoroughly deoxygenated reaction environment is critical to minimize this side reaction.
-
Protodeborylation: The cleavage of the C-B bond by a proton source can be a competing side reaction. Using anhydrous solvents and a non-protic base can sometimes mitigate this issue, although water is often necessary for the activation of the boronic acid.[1]
-
Safety: While the reagents for the Suzuki coupling are generally less toxic than those for other cross-coupling reactions, it is important to handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.[16][17] Palladium catalysts can be pyrophoric, and care should be taken during their handling.
Characterization of the Product
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information about the coupled product, confirming the formation of the new C-C bond and the integrity of the 4,4-dimethylcyclohexene moiety.[18][19]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the final molecule.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester AldrichCPR 859217-67-7 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. 4,4-(Dimethylcyclohexene-1-yl)boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 11. 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER | 859217-67-7 [chemicalbook.com]
- 12. quora.com [quora.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Palladium-Catalyzed Cross-Coupling of 4,4-Dimethylcyclohexen-1-ylboronic Acid with Aryl Halides: A Detailed Protocol and Application Notes
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4,4-Dimethylcyclohexene Moiety
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the field of drug discovery and development, where the efficient construction of complex molecular architectures is paramount.[4][5] This guide focuses on a specific, yet highly relevant transformation: the coupling of 4,4-dimethylcyclohexen-1-ylboronic acid (or its common surrogate, the pinacol ester[6][7]) with aryl halides.
The 4,4-dimethylcyclohexene scaffold is a valuable building block in medicinal chemistry. The gem-dimethyl group introduces steric bulk and lipophilicity, which can significantly influence a molecule's pharmacokinetic profile by hindering metabolic degradation and improving membrane permeability. The cyclohexene ring provides a rigid, three-dimensional conformation that can be crucial for precise binding to biological targets. This application note provides an in-depth mechanistic overview, a detailed experimental protocol, and field-proven insights for optimizing this challenging yet rewarding cross-coupling reaction.
The Reaction Mechanism: A Step-by-Step Analysis
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species undergoes oxidative addition with the aryl halide (Ar-X), breaking the carbon-halogen bond and forming a new square planar Pd(II) intermediate.[9][10] This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation : This is the defining step of the Suzuki coupling. The organic group from the organoboron species is transferred to the palladium center.[8] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic boronate complex (-[B(OH)₃R]⁻), which facilitates the transfer of the 4,4-dimethylcyclohexenyl group to the Pd(II) center, displacing the halide ligand.[11][12]
-
Reductive Elimination : In the final step, the two organic groups (the aryl and the cyclohexenyl) on the Pd(II) complex couple, forming the desired C-C bond and the final product.[9][10] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general methodology. Optimization may be required based on the specific aryl halide used. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| Aryl Halide (Ar-X) | ≥98% | Sigma-Aldrich, etc. | Substrate. |
| This compound pinacol ester | ≥97% | Commercially Available[7] | 1.1 - 1.5 equivalents. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts) | Catalyst Grade | Strem, Johnson Matthey | 1-5 mol %.[13][14] |
| Ligand (e.g., SPhos, XPhos, RuPhos) | ≥98% | Strem, Sigma-Aldrich | 1.1-1.2 eq. relative to Pd.[15] |
| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Anhydrous, ≥99% | Acros, Alfa Aesar | 2-3 equivalents. |
| Solvent (e.g., 1,4-Dioxane, Toluene, THF) | Anhydrous, Degassed | Acros, Sigma-Aldrich | Degas via sparging or freeze-pump-thaw. |
| Deionized Water | Reagent Grade | - | Degassed. |
| Reaction Vessel | Schlenk flask or pressure tube | - | Must be oven-dried. |
| Standard Glassware | - | - | For workup and purification. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Vessel Preparation : Place a magnetic stir bar into a Schlenk flask or pressure tube. Dry the vessel in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition : To the cooled vessel, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), the chosen base (e.g., K₃PO₄, 2.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Inert Atmosphere : Evacuate and backfill the vessel with argon three times to ensure an inert atmosphere.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, to achieve a 0.1 M concentration with respect to the aryl halide) via a syringe or cannula.
-
Reaction : Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete upon the disappearance of the limiting aryl halide.
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Expert Insights: Optimization and Troubleshooting
The success of coupling a sterically demanding vinylboronic acid like this compound hinges on the careful selection of reaction parameters.[15][16]
Catalyst and Ligand Selection (The "Power Couple")
-
Why it Matters : The combination of the palladium source and the ligand is the most critical factor for challenging couplings.[15] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[17][18]
-
Expert Recommendation : For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient.[15] Modern systems employing bulky, electron-rich biaryl phosphine ligands (known as Buchwald ligands) are superior.[16]
-
SPhos/XPhos : These ligands possess the steric bulk to promote the reductive elimination step and the electron-donating character to facilitate the oxidative addition of even challenging aryl chlorides.[19]
-
Precatalysts : Using well-defined precatalysts (e.g., G3-XPhos) is highly recommended. These are air-stable solids that rapidly and reliably generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[20][21][22]
-
The Role of the Base and Solvent
| Parameter | Options | Rationale and Expert Insight |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KOfBu | The base's primary role is to activate the boronic acid for transmetalation. [12] For sterically hindered boronic acids, a stronger, more soluble base is often beneficial. K₃PO₄ is a robust, effective choice.[22] Cs₂CO₃ can be effective at lower temperatures but is more expensive. Weaker bases like Na₂CO₃ may lead to slow or incomplete reactions.[23] |
| Solvent | Toluene, 1,4-Dioxane, THF (often with H₂O) | The solvent system must solubilize all components. A mixture of an organic solvent with water is common.[24] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[25] Anhydrous conditions can also be employed, especially if substrates are sensitive to hydrolysis.[26] 1,4-Dioxane/H₂O is a versatile and widely used system. |
Troubleshooting Common Issues
-
Low Conversion :
-
Cause : Inefficient catalyst activation or slow oxidative addition.
-
Solution : Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand).[15] Increase the reaction temperature. Ensure the base is anhydrous and of high purity.
-
-
Protodeboronation (Loss of Boronic Acid) :
-
Cause : The boronic acid reacts with trace water/protons to revert to the corresponding alkene before it can couple. This is a known issue with vinyl and electron-deficient boronic acids.[27]
-
Solution : Use the boronic acid pinacol ester, which is more stable.[27] Ensure solvents are thoroughly degassed and the inert atmosphere is maintained. Sometimes a milder base or lower temperature can mitigate this side reaction.
-
-
Homocoupling of Aryl Halide :
-
Cause : A side reaction that forms Ar-Ar.
-
Solution : This can indicate catalyst decomposition or suboptimal conditions. Re-evaluate the ligand and solvent choice. Slow addition of the boronic acid can sometimes minimize its concentration and reduce side reactions.[28]
-
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl halides is a powerful method for synthesizing molecules with significant potential in pharmaceutical and materials science. Success in this transformation is not merely about following a recipe but understanding the interplay between the catalyst, ligand, base, and solvent. By leveraging modern, well-defined catalyst systems and carefully controlling reaction parameters, researchers can reliably and efficiently access these valuable chemical scaffolds.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
- 7. 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER | 859217-67-7 [chemicalbook.com]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
- 20. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of Novel C-FMS Kinase Inhibitors Utilizing 4,4-Dimethylcyclohexen-1-ylboronic Acid
Abstract
The Colony-Stimulating Factor 1 Receptor (C-FMS or CSF1R) is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[1][2] Its dysregulation is implicated in a range of pathologies, including inflammatory diseases, autoimmune disorders, and various cancers, making it a compelling target for therapeutic intervention.[3][4][5] This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel C-FMS kinase inhibitors, employing 4,4-Dimethylcyclohexen-1-ylboronic acid as a key building block. The strategic incorporation of this lipophilic, alicyclic moiety is proposed to enhance interactions within the kinase's ATP-binding pocket and improve pharmacokinetic properties. We present a detailed synthetic protocol centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, alongside methodologies for purification, structural characterization, and in vitro biological assessment.
Introduction: The C-FMS Kinase Signaling Axis
C-FMS, a member of the class III receptor tyrosine kinase family, is activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][6] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2][7] This phosphorylation cascade creates docking sites for various downstream signaling proteins, initiating pathways such as the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and differentiation.[1][2] In pathological contexts, aberrant C-FMS signaling can promote the survival of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and foster tumor growth and metastasis.[3][4] Therefore, small-molecule inhibitors that block the ATP-binding site of C-FMS are a promising therapeutic strategy.[8][9][10]
Figure 1. Simplified C-FMS signaling pathway and the mechanism of its inhibition.
Rationale for Using this compound
The selection of building blocks in medicinal chemistry is a critical step in designing potent and selective drug candidates.[11] Boronic acids and their derivatives are exceptionally useful reagents, primarily for their role in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[12][13][14] The 4,4-dimethylcyclohexene moiety offers several potential advantages:
-
Increased Lipophilicity: The cyclohexene ring can enhance the compound's lipophilicity, potentially improving membrane permeability and oral bioavailability.
-
Vectorial Exit: The non-planar, bulky nature of the dimethylcyclohexene group can provide a vectorial exit from the flat, aromatic core, probing deeper, less conserved regions of the ATP-binding pocket, which may lead to enhanced potency and selectivity.
-
Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing oxidation at the 4-position of the cyclohexene ring, thereby increasing the compound's metabolic stability.
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling
The core of our synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][15] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and organohalides.[11][13]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13]
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Scheme
We propose the coupling of This compound pinacol ester with a suitable halogenated heterocyclic core known to be a scaffold for C-FMS inhibitors. A 7-azaindole core is chosen here as it is a well-established "hinge-binding" motif in many kinase inhibitors.[16]
Note: The images in the diagram above are placeholders and would be replaced with actual chemical structures in a final document.
Figure 3. Proposed synthesis of a C-FMS inhibitor via Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of 5-(4,4-dimethylcyclohex-1-en-1-yl)-7H-pyrrolo[2,3-b]pyridine
Materials:
-
5-bromo-7-azaindole
-
(4,4-Dimethylcyclohexen-1-yl)boronic acid, pinacol ester[17][18][19]
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen gas (high purity)
Procedure:
-
To a 50 mL round-bottom flask, add 5-bromo-7-azaindole (1.0 mmol, 1.0 eq), (4,4-Dimethylcyclohexen-1-yl)boronic acid, pinacol ester (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure target compound.
Protocol 2: Purification and Characterization
The purified compound should be characterized to confirm its identity and assess its purity.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to the protons and carbons of the coupled product. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the target molecule. |
| HPLC | Quantitative purity analysis | Purity >95% for use in biological assays. |
Protocol 3: In Vitro C-FMS Kinase Activity Assay (IC₅₀ Determination)
This protocol is designed to measure the 50% inhibitory concentration (IC₅₀) of the synthesized compound against the C-FMS kinase. Commercially available kits, such as ADP-Glo™ Kinase Assay, are commonly used.[20]
Materials:
-
Recombinant human C-FMS (CSF1R) kinase domain
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO, then further dilute in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the C-FMS enzyme and substrate in assay buffer to each well.
-
Initiate the reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near its Km value for C-FMS.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | C-FMS IC₅₀ (nM) | Selectivity Panel (Example Kinase) |
| Synthesized Inhibitor | 50 | >1000 nM (e.g., VEGFR2) |
| Pexidartinib (Control) | 20 | 150 nM (c-Kit) |
| GW2580 (Control) | 60 | >10,000 nM (26 other kinases)[4] |
Table 1. Hypothetical biological activity data for the synthesized C-FMS inhibitor.
Protocol 4: Cell-Based Proliferation Assay
This assay evaluates the inhibitor's ability to block CSF-1-dependent proliferation in a relevant cell line, such as the mouse myeloid cell line M-NFS-60.[4]
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant mouse CSF-1
-
Synthesized inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Starve M-NFS-60 cells of growth factors for 4-6 hours.
-
Plate the cells in a 96-well plate at a density of 5,000 cells/well.
-
Add serial dilutions of the synthesized inhibitor or vehicle control.
-
Stimulate the cells with a predetermined optimal concentration of mouse CSF-1.
-
Incubate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a robust and comprehensive workflow for the synthesis and evaluation of novel C-FMS kinase inhibitors using this compound. The detailed protocols provide a clear path from chemical synthesis via Suzuki-Miyaura coupling to rigorous biological characterization. Successful execution of these protocols will enable the identification of potent and selective C-FMS inhibitors. Future work should focus on lead optimization, in-depth selectivity profiling against a broad panel of kinases, and evaluation of pharmacokinetic properties to advance promising candidates toward in vivo efficacy studies.
Figure 4. Overall experimental workflow for C-FMS inhibitor development.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester AldrichCPR 859217-67-7 [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
- 19. cphi-online.com [cphi-online.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 4-bromo-2-iodo-aniline with 4,4-Dimethylcyclohexen-1-ylboronic acid
Abstract
This document provides a detailed, step-by-step guide for the chemoselective Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-iodo-aniline and 4,4-Dimethylcyclohexen-1-ylboronic acid. The protocol is designed for researchers in organic synthesis, particularly those in the pharmaceutical and agrochemical industries, where the construction of complex molecular architectures is paramount. This guide will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and a comprehensive experimental procedure, including purification and characterization of the final product.
Introduction: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryls, vinylarenes, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[6]
The reaction's broad utility stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts.[3] This application note focuses on a specific, yet illustrative, example: the coupling of a dihalogenated aniline with a substituted cyclohexenylboronic acid. This transformation presents an interesting challenge in chemoselectivity, as the starting material, 4-bromo-2-iodo-aniline, possesses two different halogen atoms. The general reactivity trend for halogens in Suzuki couplings is I > Br > Cl, which allows for a selective reaction at the more reactive C-I bond.[7]
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate.[8][9] In the case of 4-bromo-2-iodo-aniline, the oxidative addition is expected to occur preferentially at the more labile carbon-iodine bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 4,4-Dimethylcyclohexen-1-ylboronic Acid
Introduction: The Synthetic Challenge and Utility of the 4,4-Dimethylcyclohexenyl Moiety
The 4,4-dimethylcyclohexenyl structural motif is a valuable building block in medicinal chemistry and materials science, offering a sterically defined and conformationally restricted scaffold. Its incorporation into complex molecules often relies on robust carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling stands out as a premier method for this purpose due to its mild reaction conditions and broad functional group tolerance.[1] However, the inherent steric hindrance of 4,4-dimethylcyclohexen-1-ylboronic acid presents a significant synthetic challenge. The gem-dimethyl group and the cyclic nature of the vinylboronic acid impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and undesired side reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling this hindered boronic acid. We will delve into the critical interplay between the palladium catalyst, the phosphine ligand, and the base, explaining the causality behind experimental choices to achieve high-efficiency couplings. The protocols described herein are designed to be self-validating systems, grounded in established mechanistic principles and supported by authoritative literature.
The Critical Interplay: Catalyst and Base Selection
The success of a Suzuki-Miyaura coupling, especially with sterically demanding substrates, hinges on the judicious selection of the catalyst system and the base.[2] The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium(II) complex.[1] The catalyst, in turn, must be sufficiently active to facilitate both the oxidative addition of the organohalide and the reductive elimination of the final product, while also being stable enough to have a reasonable lifetime.
Palladium Precatalysts and the Role of the Ligand
For sterically hindered couplings, the choice of phosphine ligand is paramount. Bulky and electron-rich phosphine ligands are known to accelerate the rate-limiting steps of the catalytic cycle, particularly the reductive elimination.[3] These ligands stabilize the monoligated palladium(0) species, which is often the active catalyst in the oxidative addition step.
Several classes of ligands have proven effective for challenging Suzuki-Miyaura couplings:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos and XPhos are highly versatile and have demonstrated exceptional activity in a wide range of cross-coupling reactions, including those with hindered substrates.[4]
-
Dialkylbiaryl Phosphines: Ligands like RuPhos are particularly effective for coupling sterically congested substrates.[2]
-
Trialkylphosphines: Simple, yet highly effective, ligands like tri-tert-butylphosphine (P(t-Bu)₃) can be very effective for couplings of aryl chlorides at room temperature.[3]
The Crucial Function of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step by converting the boronic acid to a more reactive boronate species.[1] The choice of base can significantly impact the reaction rate and the prevalence of side reactions, such as protodeboronation, where the boronic acid is cleaved by a proton source.
Commonly used bases and their characteristics are summarized below:
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, moderately strong bases. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Phosphates (e.g., K₃PO₄): A moderately strong base that is often a good choice for sensitive substrates where stronger bases might cause decomposition.
-
Alkoxides (e.g., NaOt-Bu, KOt-Bu): Strong bases that can be highly effective but may not be compatible with all functional groups.
-
Fluorides (e.g., KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid.
Data-Driven Recommendations for Catalyst and Base Combinations
The following table summarizes recommended catalyst and base combinations for the Suzuki-Miyaura coupling of sterically hindered vinylboronic acids, including this compound, based on literature precedents.
| Catalyst System | Ligand | Base | Solvent | Temperature | Notes |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene or Dioxane | 80-110 °C | A robust system for highly sterically congested substrates.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 °C | A versatile and highly active catalyst system for a broad range of substrates.[4] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O/EtOH | 80-120 °C | A classical and effective catalyst, particularly for aryl bromides.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ or KF | THF or Dioxane | Room Temp - 80 °C | Effective for aryl chlorides and bromides, often at milder temperatures.[3] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the efficient coupling of this compound with an aryl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure reported for the successful coupling of this compound with a substituted 2-bromo-phenylamine, which afforded the desired product in 78% yield.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethanol
-
Nitrogen or Argon source
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), PdCl₂(dppf) (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of DME, water, and ethanol. A common ratio is 7:3:2 (v/v/v). The total solvent volume should be sufficient to dissolve the reactants (typically 0.1-0.2 M concentration of the limiting reagent).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the coupling of this compound.
Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.
Troubleshooting and Mechanistic Considerations
-
Low Yields: If the initial reaction provides a low yield, consider screening different catalyst/ligand and base combinations as outlined in the data table and workflow diagram. The steric hindrance of the boronic acid may require a more active catalyst system than the standard PdCl₂(dppf).
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction, particularly with vinylboronic acids.[7] If significant protodeboronation is observed, consider using a weaker base such as K₃PO₄ or KF, and ensure that the reaction is performed under strictly anhydrous conditions (if a co-solvent like water is not required for the specific base).
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides can occur, especially at higher temperatures. Using a more active catalyst that promotes the desired cross-coupling at a lower temperature can mitigate this side reaction.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered this compound is a challenging but achievable transformation. Success relies on a rational approach to the selection of the catalyst and base. By understanding the mechanistic principles and leveraging the power of modern, highly active palladium catalyst systems, researchers can efficiently incorporate this valuable structural motif into their target molecules. The protocols and optimization strategies outlined in this application note provide a solid foundation for achieving high-yielding and reproducible results in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102584744B - Synthesis method of 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl cyclohexyl-1-polyprolene) methyl) diethylenediamine-1-radical) benzoic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Effects on the Yield of Suzuki Reactions with 4,4-Dimethylcyclohexen-1-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is fundamental in the synthesis of pharmaceuticals, agrochemicals, and complex materials.[2][3] However, the reaction's efficiency can be significantly hampered when employing sterically demanding substrates, such as the gem-disubstituted cycloalkenylboronic acid, 4,4-Dimethylcyclohexen-1-ylboronic acid. The steric bulk adjacent to the reacting center can impede key steps in the catalytic cycle, leading to low yields and the formation of undesirable byproducts.
This application note provides a detailed guide to understanding and optimizing the Suzuki-Miyaura coupling of this compound, with a specific focus on the critical role of the solvent. As a Senior Application Scientist, the aim is to provide not just a protocol, but a framework for rational experimental design, grounded in mechanistic principles. We will explore how solvent choice, in concert with appropriate catalyst, ligand, and base selection, can be leveraged to overcome steric barriers and maximize product yield.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing these reactions. The process is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The solvent is not a mere spectator in this process; it can profoundly influence the rate and efficiency of each of these steps.[5]
-
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[4][6] This step forms a palladium(II) intermediate. The polarity of the solvent can influence the rate of this step, with more polar solvents sometimes accelerating the reaction, although the relationship is not always straightforward and can be influenced by the nature of the catalyst.[5][7]
-
Transmetalation: This is often the rate-determining step, particularly with hindered substrates.[8] The organic group from the boronic acid is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[9] The solvent plays a crucial role here by affecting the solubility and reactivity of the base and the boronate species. In aqueous or biphasic systems, the presence of water can facilitate the formation of a palladium hydroxide complex, which can then react with the neutral boronic acid in an alternative transmetalation pathway.[8][10]
-
Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][11] Bulky ligands on the palladium center are known to promote this step.[6]
Below is a visualization of this critical catalytic cycle.
The Critical Role of Solvent in Coupling Hindered Substrates
For a sterically encumbered substrate like this compound, the choice of solvent is not trivial. The solvent must effectively:
-
Solubilize all components: The catalyst, ligand, organic halide, boronic acid, and base must be sufficiently soluble to participate in the reaction. This can be challenging as inorganic bases often have poor solubility in common organic solvents.[12]
-
Facilitate Base Activity: The solvent influences the strength and reactivity of the base. Aprotic polar solvents can enhance the reactivity of certain bases.
-
Stabilize Catalytic Intermediates: The solvent can coordinate to the palladium center, stabilizing intermediates and influencing the reaction pathway.[13] However, strongly coordinating solvents can sometimes inhibit catalysis by occupying coordination sites.
-
Mediate Biphasic Reactions: Many Suzuki protocols employ a mixture of an organic solvent and water.[6] Water can be crucial for dissolving inorganic bases like K₃PO₄ or K₂CO₃ and can participate in the transmetalation step.[5][10] The efficiency of mixing in such biphasic systems becomes a critical parameter.
The interplay between these factors means that there is no single "best" solvent for all Suzuki reactions. A systematic screen of solvents with varying properties is often the most effective approach to optimization.
Experimental Protocol: A Comparative Study of Solvents
This section outlines a detailed protocol for a comparative study to determine the optimal solvent for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
Materials and Reagents
-
Boronic Acid: this compound (1.2 equiv)
-
Aryl Halide: 4-bromoanisole (1.0 equiv)
-
Palladium Pre-catalyst: Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (Potassium phosphate) (3.0 equiv)
-
Solvents to be tested:
-
Toluene (Anhydrous)
-
1,4-Dioxane (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Toluene / H₂O (10:1 v/v)
-
1,4-Dioxane / H₂O (10:1 v/v)
-
Tetrahydrofuran (THF) / H₂O (10:1 v/v)
-
-
Internal Standard: Dodecane (for GC analysis)
-
Reaction Vessels: 5 mL microwave vials with stir bars
-
Inert Gas: Argon or Nitrogen
Rationale for Component Selection
-
Catalyst System (Pd(OAc)₂ / SPhos): For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] Bulky, electron-rich biaryl phosphine ligands, such as the Buchwald ligand SPhos, are recommended.[15] These ligands promote the formation of a reactive, monoligated palladium(0) species, which facilitates both the challenging oxidative addition and the final reductive elimination steps.[14]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in many hindered couplings.[14] It is often used as a fine powder to maximize its surface area and reactivity. Its solubility is enhanced in the presence of water.
Step-by-Step Experimental Procedure
The following procedure should be performed for each solvent system being tested.
-
Vessel Preparation: To an oven-dried 5 mL microwave vial containing a magnetic stir bar, add 4-bromoanisole (e.g., 0.2 mmol, 37.4 mg), this compound (0.24 mmol, 40.3 mg), and finely powdered K₃PO₄ (0.6 mmol, 127.4 mg).
-
Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the catalyst/ligand if running multiple reactions. Otherwise, add Pd(OAc)₂ (0.004 mmol, 0.9 mg) and SPhos (0.008 mmol, 3.3 mg) to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using a syringe, add 2.0 mL of the degassed solvent to be tested. For biphasic systems, add the organic solvent first, followed by the appropriate amount of degassed water (e.g., 1.8 mL Toluene and 0.2 mL H₂O).
-
Reaction Execution: Place the vial in a preheated aluminum block on a stirrer hotplate set to 100 °C. Allow the reaction to stir vigorously for 12 hours. Note: For particularly challenging couplings, higher temperatures (up to 140°C in a higher boiling solvent like xylenes) or the use of microwave irradiation may be necessary.[14]
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of ethyl acetate and 2 mL of water.
-
Vortex the mixture, then separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 2 mL).
-
Combine the organic layers, wash with brine (1 x 2 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR using an internal standard to determine the reaction yield.
-
Workflow Visualization
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: The Strategic Role of 4,4-Dimethylcyclohexen-1-ylboronic Acid in the Synthesis of Advanced Spirocyclic Agrochemicals
Introduction: The Emergence of Complex Scaffolds in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has driven synthetic chemists to explore increasingly complex molecular architectures. Among these, spirocyclic frameworks have garnered significant attention due to their unique three-dimensional structures, which can impart favorable physicochemical properties and novel modes of action. A key building block in the construction of certain advanced agrochemicals is the 4,4-dimethylcyclohexene moiety. This technical note details the application of 4,4-Dimethylcyclohexen-1-ylboronic acid as a pivotal reagent in the synthesis of spirocyclic insecticides, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Spirotetramat Analogs
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] In the context of agrochemical synthesis, this reaction is instrumental in linking complex molecular fragments. This compound serves as an ideal coupling partner for the introduction of the 4,4-dimethylcyclohexene unit onto various aromatic and heteroaromatic systems.
A prime example of the importance of this structural motif is found in the insecticide Spirotetramat and its analogs.[4][5][6][7] Spirotetramat is a potent inhibitor of acetyl-CoA carboxylase (ACC), a crucial enzyme in lipid biosynthesis in insects.[5] The core structure of many spirotetramat-like compounds features a substituted cyclohexene ring. The synthesis of these molecules can be efficiently achieved through a convergent strategy where a key step involves the Suzuki-Miyaura coupling of a vinyl halide with an appropriate boronic acid, or vice-versa.
While some synthetic routes may employ a vinyl bromide on the cyclohexene ring and a boronic acid on the coupling partner[8], the use of this compound offers a versatile alternative, allowing for the coupling with a variety of halo-aromatic or halo-heterocyclic precursors.
Experimental Workflow: Synthesis of a Spirotetramat Precursor
The following workflow illustrates the synthesis of a key intermediate for a spirotetramat analog, employing a Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: Synthetic workflow for a Spirotetramat precursor.
Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-chloro-1-(4,4-dimethylcyclohex-1-en-1-yl)benzene, a key intermediate for spirotetramat-like insecticides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| This compound | 1073-13-8 (for the parent cyclohexenone) | 156.03 | 10.0 | 1.0 |
| 1-Bromo-4-chlorobenzene | 106-39-8 | 191.45 | 10.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.2 | 0.02 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 20.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | 25 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 25 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.56 g, 10.0 mmol) and 1-bromo-4-chlorobenzene (1.91 g, 10.0 mmol).
-
Solvent and Base Addition: Add toluene (50 mL), ethanol (25 mL), and a solution of sodium carbonate (2.12 g, 20.0 mmol) in degassed water (25 mL).
-
Degassing: Bubble nitrogen gas through the mixture for 15 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol). The choice of a pre-catalyst like Pd(PPh₃)₄ is common for its reliability and commercial availability.[2] The phosphine ligands stabilize the palladium(0) active species.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the aqueous layer with toluene (2 x 25 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-chloro-1-(4,4-dimethylcyclohex-1-en-1-yl)benzene.
The Catalytic Cycle: A Mechanistic Insight
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Metabolism-based synthesis, biological evaluation and structure-activity relationship analysis of spirotetramat analogues as potential lipid biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102204549A - Insecticidal composition containing spirotetramat and fenpyroximate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102584744B - Synthesis method of 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl cyclohexyl-1-polyprolene) methyl) diethylenediamine-1-radical) benzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 4,4-Dimethylcyclohexen-1-ylboronic Acid for the Development of Novel Organic Materials
Abstract
The field of organic materials science is perpetually driven by the quest for novel molecular building blocks that impart unique properties to polymers, frameworks, and functional small molecules. While aromatic boronic acids have been extensively utilized, their aliphatic counterparts remain a relatively underexplored class of reagents. This guide introduces 4,4-Dimethylcyclohexen-1-ylboronic acid, a distinctive building block characterized by a bulky, non-planar, and sterically hindered aliphatic framework. We provide a comprehensive overview of its potential applications, underpinned by detailed experimental protocols for its synthesis and its incorporation into advanced materials such as soluble conjugated polymers and porous Covalent Organic Frameworks (COFs). The causality behind experimental choices is elucidated, providing researchers with the foundational knowledge to harness this unique monomer for creating materials with enhanced solubility, tailored morphology, and novel optoelectronic properties.
Introduction: The Case for a Non-Traditional Boronic Acid
Boronic acids are foundational to modern synthetic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction for C-C bond formation.[1] Their utility extends into materials science, where they are instrumental in constructing everything from conjugated polymers for organic electronics to dynamic self-healing materials and porous crystalline Covalent Organic Frameworks (COFs).[2][3][4] The vast majority of this work has centered on arylboronic acids, whose planar and rigid nature is conducive to creating highly conjugated and often crystalline structures.
However, this reliance on aromatic systems can lead to challenges, particularly poor solubility and excessive aggregation, which can hinder solution-based processing and device fabrication. This compound offers a compelling alternative. Its key structural features include:
-
A Bulky Cyclohexene Ring: The non-planar cyclohexene scaffold introduces significant steric hindrance.
-
Gem-Dimethyl Substitution: The dimethyl groups at the 4-position lock the ring conformation and further increase the steric profile, effectively preventing close packing and aggregation in the resulting materials.
-
Non-Conjugated Spacer: The aliphatic nature breaks conjugation, allowing it to act as a defined "spacer" unit in polymer backbones, which can be used to fine-tune photophysical properties.
These attributes position this compound as a strategic monomer for designing highly soluble, amorphous, and processable organic materials with unique solid-state morphologies.
Synthesis and Characterization of the Core Building Block
The effective use of any monomer begins with its reliable synthesis and purification. While the pinacol ester of this compound is commercially available, an in-house synthesis may be required for large-scale work or custom modifications.[5] We present a robust, two-step protocol starting from the corresponding vinyl triflate.
Protocol 2.1: Synthesis of this compound Pinacol Ester
This protocol details the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a vinyl triflate and bis(pinacolato)diboron (B₂pin₂).[6]
Step 1: Synthesis of 4,4-Dimethylcyclohexen-1-yl Triflate (Starting from the commercially available 4,4-Dimethylcyclohexanone)
-
Generate the Enolate: To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C. The causality here is the need to deprotonate the alpha-carbon kinetically to form the desired enolate without side reactions.
-
Triflate Formation: To the enolate solution, add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinyl triflate.
Step 2: Miyaura Borylation to form the Pinacol Ester
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the synthesized 4,4-dimethylcyclohexen-1-yl triflate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%). The dppf ligand is chosen for its effectiveness in promoting cross-coupling with sterically hindered substrates.
-
Solvent and Reaction: Add anhydrous dioxane as the solvent. Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Purification: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product as a solid.
Diagram 2.1: Synthesis Workflow
Caption: Workflow for the synthesis of the target boronic ester.
Table 2.1: Expected Characterization Data
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the vinyl proton (~5.5-6.0 ppm), the cyclohexene ring protons, the pinacol methyl groups (~1.2 ppm), and the gem-dimethyl groups (~1.0 ppm). |
| ¹³C NMR | Signals for the sp² carbons of the double bond, the carbon bearing the boron atom, and the aliphatic carbons of the two rings. |
| Mass Spec (HRMS) | Calculated m/z value for C₁₄H₂₅BO₂ should match the experimental value.[5] |
Application in Soluble Conjugated Polymer Synthesis
Application Note 3.1: Rationale for Enhanced Solubility
A primary application of this building block is in the synthesis of conjugated polymers via Suzuki-Miyaura polycondensation. When co-polymerized with planar aromatic dihalides (e.g., dibromofluorene or dibromobenzothiadiazole), the 4,4-dimethylcyclohexene unit acts as a "solubilizing kink" in the polymer backbone. This steric disruption prevents the strong π-π stacking that typically renders fully aromatic polymers insoluble, facilitating their processing from common organic solvents for applications in OLEDs, OPVs, and sensors.
Protocol 3.1: Synthesis of a High Solubility Co-polymer
This protocol describes the synthesis of a co-polymer using this compound pinacol ester and 2,7-dibromo-9,9-dioctylfluorene.
-
Monomer Preparation: In a Schlenk tube, dissolve 2,7-dibromo-9,9-dioctylfluorene (1.0 eq) and this compound pinacol ester (1.0 eq) in a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Base and Phase Transfer Catalyst: Add a base, such as K₂CO₃ (4.0 eq), and a phase transfer catalyst, like Aliquat 336 (2-3 drops). The phase transfer catalyst is crucial for bringing the inorganic base into the organic phase where the monomers and catalyst reside.
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (1.5-2.0 mol%).
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours. The reaction should become viscous as the polymer forms.
-
End-Capping and Precipitation: Cool the reaction mixture. To ensure chain termination and stability, add a small amount of bromobenzene and stir for 2 hours, followed by a small amount of phenylboronic acid and stir for another 2 hours. Pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Re-dissolve it in a minimal amount of chloroform or THF and re-precipitate into methanol. Repeat this process 2-3 times. Further purification can be achieved by Soxhlet extraction with acetone and hexane to remove oligomers and catalyst residues. Dry the final polymer under vacuum.
Diagram 3.1: Polymerization and Purification Workflow
Caption: Workflow for Suzuki polycondensation and purification.
Table 3.1: Illustrative Polymer Properties
| Property | Expected Outcome | Rationale |
| Solubility | >10 mg/mL in THF, Chloroform | The bulky aliphatic unit disrupts chain packing, enhancing solvent interaction. |
| Molecular Weight (Mₙ) | 15 - 50 kDa | Achievable with careful stoichiometry and high monomer purity. |
| Polydispersity Index (PDI) | < 2.5 | Typical for Suzuki polycondensation. |
| Glass Transition (T₉) | Elevated (>150 °C) | The rigid cyclohexene ring can increase the glass transition temperature. |
Application in Covalent Organic Framework (COF) Synthesis
Application Note 4.1: Engineering Porosity and Morphology
Boronic acids are key monomers for synthesizing COFs through the formation of boronate ester linkages with poly-hydroxyl aromatic linkers.[7][8] The use of a non-planar, bulky monomer like this compound is a promising strategy to disrupt the common 2D layered stacking of COFs.[9] This can lead to the formation of frameworks with increased interlayer spacing, higher intrinsic porosity, or even fully 3D interconnected topologies, which are highly desirable for gas storage and separation applications.[10]
Protocol 4.1: Solvothermal Synthesis of a Boronate Ester-Linked COF
This protocol details the co-condensation of this compound with 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
-
Reagent Preparation: In a Pyrex tube, place this compound (1.5 eq) and HHTP (1.0 eq). The 3:2 molar ratio corresponds to the C₂ and C₃ symmetry of the building blocks.
-
Solvent System: Add a solvent mixture, typically 1,4-dioxane and mesitylene (1:1 v/v). This specific solvent combination is often effective for balancing monomer solubility and promoting crystalline growth.
-
Homogenization: Sonicate the suspension for 15 minutes to ensure the reagents are well-dispersed.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to thoroughly remove all dissolved gases, especially oxygen and water, which can interfere with the reversible boronate ester formation.
-
Crystallization: Seal the tube under vacuum and place it in an oven at 120 °C for 72 hours. During this solvothermal process, the reversible nature of the boronate ester bond allows for error correction, leading to the formation of a crystalline, porous framework.[7]
-
Isolation and Activation: After cooling, collect the precipitated powder by filtration. Wash thoroughly with anhydrous acetone and THF to remove any unreacted monomers. Activate the COF by solvent exchange with acetone followed by heating at 150 °C under dynamic vacuum for 12 hours to evacuate the pores.
Diagram 4.1: COF Formation Logic
Caption: Logical relationship between monomers and COF formation.
Table 4.1: Expected COF Properties
| Property | Expected Outcome | Rationale |
| Crystallinity | Confirmed by PXRD | The reversible reaction conditions should allow for a crystalline structure. |
| Porosity | Confirmed by N₂ Isotherm | The bulky monomer should prevent pore collapse and create permanent porosity. |
| BET Surface Area | 400 - 1000 m²/g | A significant surface area is expected due to the engineered porosity. |
| Thermal Stability | > 350 °C (TGA) | Covalent bonds provide high thermal stability. |
Conclusion and Future Outlook
This compound represents a powerful, yet underutilized, tool for the rational design of advanced organic materials. Its unique steric and electronic properties provide a direct route to overcoming common challenges like poor solubility in conjugated polymers and limited dimensionality in Covalent Organic Frameworks. The protocols detailed herein offer a validated starting point for researchers to explore its potential. Future work should focus on synthesizing a broader range of co-polymers to systematically study the impact of this monomer on optoelectronic properties and exploring its use with different linkers to create novel 3D COF topologies for targeted applications in catalysis and molecular separations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Purification of Suzuki Coupling Products Derived from 4,4-Dimethylcyclohexen-1-ylboronic Acid by Column Chromatography
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of Suzuki coupling products derived from the sterically hindered and nonpolar 4,4-Dimethylcyclohexen-1-ylboronic acid using column chromatography. We will delve into the nuances of this specific purification challenge, offering detailed protocols, troubleshooting advice, and the scientific rationale behind each step to ensure the isolation of highly pure products.
Introduction: The Challenge of Purifying Nonpolar Suzuki Products
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for creating diverse molecular architectures.[1][3] While the reaction itself is often high-yielding, the purification of the resulting products can be a significant bottleneck, particularly when dealing with nonpolar substrates like those derived from this compound.
The 4,4-dimethylcyclohexenyl moiety introduces significant nonpolarity and steric bulk to the target molecule. This can lead to several purification challenges:
-
Similar Polarity of Product and Byproducts: The desired product often has a polarity very close to that of unreacted starting materials and common byproducts, such as homocoupled boronic acid or dehalogenated starting material, making separation by chromatography difficult.[4]
-
Co-elution with Palladium Catalysts: Residual palladium catalysts and ligands can co-elute with the nonpolar product, leading to contamination.
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its derivatives can streak on silica gel, complicating the purification process.[5]
This guide will address these challenges by providing a systematic approach to the column chromatography purification of these specific Suzuki coupling products.
Pre-Chromatography Workup: Setting the Stage for Success
A thorough workup procedure is critical to simplify the subsequent chromatographic purification. The goal is to remove the majority of inorganic salts, the base used in the reaction, and polar impurities before loading the crude product onto the column.
General Suzuki Coupling Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction.
Recommended Workup Protocol:
-
Cooling and Dilution: After the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.[6][7] Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the bulk of the inorganic base.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[7]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[6][7]
Optimizing Column Chromatography for Nonpolar Compounds
The choice of stationary phase, mobile phase, and loading technique are paramount for the successful separation of nonpolar Suzuki coupling products.
Stationary Phase Selection
For the purification of nonpolar to moderately polar compounds, silica gel (SiO₂) of 230-400 mesh is the most common and effective stationary phase.[8][9] Its slightly acidic nature can sometimes cause issues with acid-sensitive compounds, but for the products derived from this compound, it is generally suitable.[10][11]
Mobile Phase (Eluent) Selection and Optimization
The key to a good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of the desired product and its impurities.
Thin-Layer Chromatography (TLC) for Method Development:
Before performing column chromatography, it is essential to determine the optimal eluent system using TLC.[9][12]
-
Initial Solvent System: A good starting point for nonpolar compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[13] Begin with a low percentage of the polar solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for the desired product.[9][13] This generally provides the best separation on a column.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be highly effective.[10][11]
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| 98:2 Hexanes:Ethyl Acetate | Very Low | For highly nonpolar compounds. |
| 95:5 Hexanes:Ethyl Acetate | Low | A good starting point for many Suzuki products. |
| 90:10 Hexanes:Ethyl Acetate | Low-Medium | If the product has a slightly higher polarity. |
| 95:5 Hexanes:Dichloromethane | Low | An alternative for resolving closely eluting spots. |
Column Packing and Sample Loading
Proper column packing is crucial to avoid cracks and channels in the stationary phase, which would lead to poor separation.
Workflow for Column Chromatography:
Caption: Step-by-step workflow for column chromatography.
Detailed Protocol for Column Chromatography:
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in the initial, nonpolar eluent.[8]
-
Pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a standard separation).
-
Gently tap the column to ensure even packing and remove any air bubbles.[8]
-
Add a layer of sand (approximately 1 cm) on top of the silica gel to prevent disturbance during solvent addition.[14]
-
Crucially, never let the solvent level drop below the top of the silica gel. [14]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[14] Carefully add this solution to the top of the column using a pipette.[14]
-
Dry Loading: For products that are not very soluble in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[11][14] Carefully add this powder to the top of the column. This technique often results in better separation.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a stain.
-
-
Analysis and Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Column Chromatography of Suzuki Products
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was not packed properly. - Sample was overloaded. | - Re-optimize the eluent using TLC. - Repack the column carefully. - Use a larger column or less sample. |
| Product Elutes with Starting Material | - Similar polarities. | - Use a less polar solvent system and run the column more slowly. - Consider using a different stationary phase (e.g., alumina if the product is stable). |
| Streaking of Spots on TLC | - Sample is too concentrated. - Compound is interacting strongly with the silica (e.g., acidic or basic functional groups). - Presence of boronic acid residues. | - Dilute the sample before spotting. - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[11] - Ensure a thorough aqueous workup to remove boronic acids. |
| Colored Impurities in Product | - Residual palladium catalyst. | - Filter the crude product through a small plug of silica gel or celite before the main chromatography.[15][16] |
Conclusion
The purification of Suzuki coupling products derived from this compound by column chromatography requires a systematic and well-optimized approach. By carefully selecting the stationary and mobile phases, employing proper column packing and sample loading techniques, and performing a thorough pre-chromatography workup, researchers can overcome the challenges associated with these nonpolar compounds and obtain highly pure products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Purification [chem.rochester.edu]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. silicycle.com [silicycle.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming low yields in Suzuki coupling with 4,4-Dimethylcyclohexen-1-ylboronic acid.
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is specifically designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered when using sterically demanding substrates, with a particular focus on overcoming low yields with 4,4-Dimethylcyclohexen-1-ylboronic acid and its derivatives.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, its efficiency can be dramatically reduced when one or both coupling partners are sterically hindered. This compound presents a classic example of such a challenge. The bulky gem-dimethyl group and the cyclohexenyl ring structure impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination, often leading to frustratingly low yields of the desired product.[1][2][3]
This guide provides a structured, cause-and-effect approach to troubleshooting, moving from the most common issues to more nuanced optimization strategies.
Troubleshooting Guide: A-Q&A Approach to Low Yields
This section is designed as a logical workflow to diagnose the root cause of poor reaction performance.
Question 1: My reaction shows low conversion, with significant amounts of unreacted starting materials. Where should I start?
Answer: Low conversion with a sterically hindered substrate like this compound almost always points to a suboptimal catalyst system or insufficiently forcing reaction conditions. The steric bulk around the boron atom and the aryl halide slows down the key steps of the catalytic cycle.[1][2]
Core Areas to Investigate:
-
Catalyst & Ligand Selection (Most Critical Factor): Standard ligands such as triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[1] The catalyst system must be robust enough to overcome the high activation energy barriers.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (often called "Buchwald Ligands") or N-Heterocyclic Carbene (NHC) ligands.[2][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the final reductive elimination step.[2][5]
-
Precatalysts: Consider using modern, air-stable precatalysts like XPhos Pd G3 or G4, which ensure the efficient generation of the active LPd(0) species.[6][7][8]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic "ate" complex.[9][10][11] For hindered systems, the choice of base is critical.
-
Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[2][12] Ensure the base is a fine, dry powder to maximize surface area and reactivity.[13]
-
Forcing Conditions: In particularly stubborn cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, but be mindful of potential side reactions with sensitive functional groups.[2]
-
-
Temperature & Reaction Time: Hindered couplings are inherently sluggish and require more energy to proceed at a reasonable rate.[2]
Question 2: My starting materials are consumed, but the yield of my desired product is still low. What are the likely side reactions?
Answer: When starting materials are consumed without efficient formation of the desired product, competitive, non-productive pathways are dominating. For this compound, the two most common culprits are protodeboronation and homocoupling.
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[2][14] This process is often promoted by base and the presence of water.[3][14][15]
-
Causality: The steric hindrance of your boronic acid slows down the desired transmetalation step, giving the competing protodeboronation pathway more time to occur.
-
Troubleshooting Strategies:
-
Use a Boronic Ester: Convert the boronic acid to its corresponding pinacol ester.[16][17] Boronic esters are significantly more stable and less prone to protodeboronation.[6][16][18] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its concentration low and minimizing degradation.[6]
-
Use an Excess of the Boronic Reagent: Employing a 1.5 to 2-fold excess of the boronic acid or ester can help compensate for its gradual decomposition and ensure the complete consumption of the limiting aryl halide.[2][17]
-
Stabilize with an Adduct: Complexing the boronic acid with diethanolamine creates a stable, crystalline solid that can be used directly and is more resistant to protodeboronation.[2][6]
-
-
-
Homocoupling: This side reaction involves the dimerization of your boronic acid to form a symmetrical biaryl byproduct.[3][19]
-
Causality: Homocoupling is often caused by the presence of oxygen in the reaction mixture or by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[6][18]
-
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure all solvents (including any water used) and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6][12][20]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues related to inefficient in situ reduction.[6] However, modern precatalysts are generally more reliable.[7]
-
Appropriate Ligand Choice: Bulky, electron-donating ligands that favor the cross-coupling pathway can suppress homocoupling.[6][7]
-
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and solving low-yield Suzuki couplings with sterically hindered substrates.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason that bulky ligands like XPhos work so well for hindered couplings?
A1: Bulky, electron-rich ligands like those from the Buchwald group or N-heterocyclic carbenes (NHCs) influence the catalytic cycle in several beneficial ways.[2][5] Firstly, their steric bulk promotes the formation of a coordinatively unsaturated, 12- or 14-electron L-Pd(0) species, which is the highly reactive form that undergoes oxidative addition with the aryl halide. Secondly, their strong electron-donating ability increases the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition step.[3] Finally, the steric clash between the ligand and the coupling partners in the L-Pd(II)-R¹-R² intermediate accelerates the final, product-releasing reductive elimination step.[1][5][7]
Q2: Is water necessary in my Suzuki reaction?
A2: While not always strictly required, a small amount of water can be highly beneficial, especially when using inorganic bases like carbonates or phosphates.[2][13] Water can help solubilize the base, which is crucial for the activation of the boronic acid to the boronate species.[12][13] Anhydrous couplings with bases like K₃PO₄ often require a few equivalents of water to proceed efficiently.[13] Common solvent systems are therefore often biphasic, such as Dioxane/H₂O (e.g., 10:1) or THF/H₂O (e.g., 4:1).[6][20] However, excessive water can promote protodeboronation, so the amount should be controlled.
Q3: Can I use the pinacol ester of this compound directly?
A3: Yes, and it is highly recommended.[2][6][16] The pinacol ester is commercially available and offers superior stability compared to the free boronic acid, significantly reducing the risk of protodeboronation.[21][22][23] Although esters can sometimes react more slowly than the corresponding boronic acids, the benefit of increased stability and prevention of a major side reaction often leads to a substantial overall improvement in yield for challenging substrates.[17]
Q4: My aryl halide partner is also sterically hindered (e.g., has ortho-substituents). What should I do?
A4: When both coupling partners are sterically hindered (a so-called tetra-ortho-substituted coupling), the reaction becomes exceptionally challenging.[24][25] In these cases, you must use the most powerful tools available. This means employing the most active catalyst systems (e.g., specialized ligands like BI-DIME or AntPhos may be required), stronger bases (t-BuOK), and higher temperatures.[2][25][26] Extensive screening of ligands, bases, and solvents may be necessary to find a productive combination.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for a Hindered Suzuki Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with this compound pinacol ester.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Degassing: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for at least 20 minutes. Add the solvent mixture to the vial via syringe to achieve a final concentration of 0.1–0.2 M with respect to the limiting aryl halide.[12]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.[3]
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Reference |
| Boronic Reagent | This compound, pinacol ester (1.5 equiv) | More stable to protodeboronation than the free acid.[6][16][17] Excess compensates for potential degradation.[2] |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Air-stable precatalyst with a bulky, electron-rich ligand ideal for hindered substrates.[2][6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Moderately strong, effective bases for activating hindered boronic acids.[2][12] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1) | High-boiling ethereal or aromatic solvents allow for elevated temperatures. Water aids base solubility.[2][13] |
| Temperature | 100 - 110 °C | Forcing conditions are often necessary to overcome the high activation barriers of hindered couplings.[2][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-induced homocoupling and catalyst decomposition.[6][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Boron Suzuki Coupling | Borates Today [borates.today]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
- 21. (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester AldrichCPR 859217-67-7 [sigmaaldrich.com]
- 22. scbt.com [scbt.com]
- 23. 4,4-(Dimethylcyclohexene-1-yl)boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
Preventing protodeboronation of 4,4-Dimethylcyclohexen-1-ylboronic acid under basic conditions.
Welcome to the technical support center for 4,4-Dimethylcyclohexen-1-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this reagent, with a special focus on preventing protodeboronation under basic conditions, typically encountered during Suzuki-Miyaura cross-coupling reactions. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you in your experimental design and troubleshooting.
Introduction: Understanding the Stability of this compound
This compound is a member of the vinylboronic acid class. A crucial aspect of its chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions, is the potential for protodeboronation—the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, leading to reduced yields of the desired product.
However, it is well-documented that vinylboronic acids, as a class, are remarkably stable and undergo protodeboronation at a very slow rate, especially under the basic conditions required for Suzuki-Miyaura couplings.[1][2][3][4] This inherent stability is a significant advantage, suggesting that protodeboronation should not be a primary concern under optimized reaction conditions. This guide will, therefore, focus on best practices for utilizing this stability to achieve high-yield couplings, while also providing troubleshooting advice for circumstances where protodeboronation might become a factor.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with boronic acids?
Protodeboronation is a decomposition pathway for organoboronic acids where the C-B bond is cleaved and replaced by a C-H bond. This process is often catalyzed by acidic or basic conditions. In the context of a Suzuki-Miyaura coupling, which requires a base for the transmetalation step, base-catalyzed protodeboronation can compete with the desired cross-coupling reaction, consuming the boronic acid and reducing the product yield.
Q2: How susceptible is this compound to protodeboronation under basic conditions?
As a vinylboronic acid, this compound is expected to have a high degree of stability against protodeboronation. Extensive studies on a variety of vinylboronic acids have shown that they undergo protodeboronation very slowly, with half-lives often exceeding a week even at elevated temperatures and high pH.[1][2][3][4] The presence of the bulky 4,4-dimethylcyclohexenyl group is not expected to significantly increase the rate of protodeboronation. Therefore, under standard Suzuki-Miyaura conditions, significant decomposition is unlikely.
Q3: What are the key factors that can influence the rate of protodeboronation?
While generally slow for vinylboronic acids, the rate of protodeboronation can be influenced by several factors:
-
Temperature: Higher temperatures will accelerate all reactions, including protodeboronation.
-
Base Strength and Concentration: While necessary for the coupling, excessively strong bases or high concentrations can increase the rate of decomposition.
-
Solvent: The presence of protic solvents, especially water, is necessary for the protonolysis of the C-B bond.
-
Reaction Time: Longer reaction times naturally provide more opportunity for this side reaction to occur.
Q4: Should I be more concerned about other side reactions with this boronic acid?
Given the inherent stability of vinylboronic acids to protodeboronation, other side reactions might be more pertinent to troubleshoot. These could include:
-
Homocoupling of the boronic acid or the coupling partner.
-
Decomposition of the palladium catalyst , leading to catalyst deactivation.
-
Isomerization or other reactions of the cyclohexene ring under harsh conditions, although the gem-dimethyl group generally imparts stability.
Troubleshooting Guide
While protodeboronation is not expected to be a major issue, this troubleshooting guide provides solutions for common problems encountered during Suzuki-Miyaura couplings with this compound, including low yield which could, in rare cases, be attributed to boronic acid decomposition.
| Observation | Potential Cause | Suggested Solution(s) |
| Low to no product formation, starting materials consumed. | Catalyst deactivation. | - Ensure proper degassing of solvents to remove oxygen.- Use a more robust palladium precatalyst or ligand.- Lower the reaction temperature. |
| Low yield, significant amount of 4,4-dimethylcyclohexene detected. | Protodeboronation. | - Lower the reaction temperature to the minimum required for coupling.- Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH, KOH).- Reduce the amount of water in the solvent system.- Use a more active catalyst to accelerate the desired coupling, outcompeting the slower protodeboronation. |
| Formation of homocoupled byproducts. | Inefficient transmetalation or reductive elimination. | - Screen different palladium ligands.- Adjust the base and solvent system.- Ensure high purity of starting materials. |
| Inconsistent results between batches. | Variable quality of boronic acid or other reagents. | - Use fresh, high-purity this compound.- Ensure solvents are anhydrous and properly degassed.- Verify the activity of the palladium catalyst. |
Experimental Protocols
The following protocols are designed to leverage the stability of this compound and promote efficient cross-coupling while minimizing potential side reactions.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or vinyl halides.
Reagents:
-
Aryl/Vinyl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/vinyl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: For Sensitive Substrates or to Strictly Minimize Protodeboronation
This protocol uses a milder base and a more active catalyst system, which can be beneficial for sensitive substrates or if protodeboronation is suspected.
Reagents:
-
Aryl/Vinyl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (2.5 eq)
-
Toluene/H₂O (10:1), degassed
Procedure:
-
In a glovebox, add the aryl/vinyl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vial.
-
Add the degassed toluene/H₂O solvent mixture.
-
Seal the vial and heat to 70-80 °C with stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify as described in Protocol 1.
Mechanistic Diagrams and Workflows
To aid in understanding and troubleshooting, the following diagrams illustrate the key processes involved.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4,4-Dimethylcyclohexen-1-ylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4,4-Dimethylcyclohexen-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and refine their experimental conditions for this sterically demanding substrate. The following sections provide in-depth answers to common questions and issues, grounded in mechanistic principles and supported by literature precedents.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to resolve them.
Question 1: My reaction with this compound is giving very low to no yield of the desired product. What are the most likely causes and how can I fix it?
Low yields in Suzuki couplings with sterically hindered substrates like this compound are a common challenge. The steric bulk around the boron atom can impede key steps in the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:
Primary Cause: Inefficient Catalyst System
The choice of palladium catalyst and ligand is the most critical factor for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective because they do not form the highly reactive, coordinatively unsaturated palladium(0) species required to overcome the steric barriers of the reaction.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: These ligands are essential as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[1][2]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent first choices for sterically demanding couplings.[1][3]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy in forming sterically congested C-C bonds.
-
Specialized Ligands: For particularly challenging couplings, consider ligands like AntPhos, which has shown success in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids.[3]
-
-
Select an Appropriate Palladium Precursor:
Secondary Cause: Suboptimal Base and Solvent Combination
The base plays a crucial role in activating the boronic acid for transmetalation.[5] For sterically hindered boronic acids, the choice of base and solvent is critical to facilitate this step without promoting side reactions.
Solutions:
-
Base Selection:
-
Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are often effective for hindered systems.
-
If the reaction is still sluggish, a stronger base such as potassium tert-butoxide (KOtBu) may be necessary.
-
The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection:
Experimental Protocol: A Recommended Starting Point
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| This compound | 1.2 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands to accelerate the catalytic cycle.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A reliable base for activating the boronic acid.[8] |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Aprotic solvents that are well-suited for Suzuki couplings. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for hindered substrates.[9][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions.[11] |
Question 2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common side reaction, especially with elevated temperatures and certain base/solvent systems.[2]
Solutions:
-
Use a Milder Base: Strong bases in aqueous or protic media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2][12]
-
Anhydrous Conditions: While a small amount of water can be beneficial for some base activations, excessive water can promote hydrolysis of the boronic acid. Ensure your solvent is dry.
-
Protect the Boronic Acid: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction.
-
Pinacol Esters: Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids.[13]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that can undergo slow release of the boronic acid under the reaction conditions, minimizing its decomposition over time.[14]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction.[2][15]
-
-
Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed to prevent product degradation and side reactions. While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation.[16][17] A careful balance must be found.
Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. What adjustments can I make?
A stalled reaction often points to catalyst deactivation or a very high energy barrier for one of the steps in the catalytic cycle, which is common for sterically hindered substrates.[18]
Solutions:
-
Increase Catalyst Loading: For very challenging couplings, increasing the catalyst loading to 3-5 mol% can help maintain a sufficient concentration of the active catalytic species throughout the reaction.
-
Re-evaluate Ligand Choice: If a standard bulky phosphine ligand is not effective, consider a more specialized or more electron-rich ligand. The unique structure of some ligands can overcome specific steric challenges.[3]
-
Microwave Irradiation: Microwave-assisted heating can sometimes drive difficult reactions to completion by providing rapid and uniform heating, which can overcome kinetic barriers.[17] Start with the same temperature you would use for conventional heating and monitor the reaction closely.
-
Slow Addition of the Boronic Acid: In some cases, slow addition of the boronic acid via a syringe pump can maintain a low, steady concentration, which can suppress unwanted side reactions and favor the desired coupling pathway.[19]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for couplings with this compound?
Due to the steric hindrance, couplings with this compound generally require elevated temperatures, typically in the range of 80-110 °C.[9] However, the optimal temperature is a balance; it needs to be high enough to overcome the activation energy barrier but not so high that it causes significant degradation of the boronic acid or catalyst. It is recommended to start at around 80 °C and increase the temperature if the reaction is too slow.
Q2: How critical is it to degas the solvent for this reaction?
It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[2] Oxygen can also promote the homocoupling of the boronic acid, leading to undesired byproducts.[4] Always degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
Q3: Can I use this compound pinacol ester instead of the boronic acid?
Yes, and it is often a good strategy. Boronic esters are generally more stable towards protodeboronation than boronic acids.[13] The reaction conditions are very similar, although you may need to ensure a small amount of water is present to facilitate the hydrolysis of the ester to the active boronate species.
Q4: What is the role of the base in the Suzuki-Miyaura coupling?
The base is essential for the transmetalation step.[5][20] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[20][21] This "ate" complex then transfers its organic group to the palladium center, regenerating the base.[22]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting Suzuki couplings with hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Identifying and minimizing byproducts in reactions with 4,4-Dimethylcyclohexen-1-ylboronic acid.
Technical Support Center: 4,4-Dimethylcyclohexen-1-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for identifying and minimizing byproducts in reactions involving this compound. As a sterically hindered alkenylboronic acid, this reagent presents unique challenges that require careful consideration of reaction parameters to achieve optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The three most prevalent byproducts are:
-
Protodeboronation Product (4,4-Dimethylcyclohexene): This arises from the replacement of the carbon-boron bond with a carbon-hydrogen bond, leading to the loss of your nucleophile.[1][2] This is often the most significant byproduct with alkenylboronic acids.
-
Homocoupling Product (1,1'-Bi(4,4-dimethylcyclohexenyl)): This is the symmetrical dimer of your boronic acid. Its formation is typically promoted by the presence of oxygen or the use of Palladium(II) precatalysts.[3][4]
-
Boronic Acid Degradation Products (e.g., Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, or oxidize, especially if not stored under an inert atmosphere.[5][6] These species can have different reactivity and complicate reaction kinetics.
Q2: My reaction yield is consistently low, and I'm recovering a significant amount of a hydrocarbon byproduct. What is happening?
A2: This is a classic sign of protodeboronation .[1] This side reaction consumes your this compound, converting it into the unreactive 4,4-Dimethylcyclohexene.[2] The key drivers for protodeboronation are the presence of a proton source (like water), the choice and concentration of the base, and elevated temperatures.[2][7] Alkenylboronic acids are particularly susceptible to this pathway.[8]
Q3: What is the primary cause of the homocoupled dimer in my reaction?
A3: The formation of the homocoupled byproduct is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the dimerization of two boronic acid molecules.[3][9]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to form the dimer before the primary catalytic cycle is fully established.[3]
Q4: How stable is this compound, and how should I handle and store it?
A4: Like many boronic acids, this compound is sensitive to air and moisture.[10][11] For long-term stability, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[10] To prevent degradation via oxidation and protodeboronation, minimize its exposure to the ambient atmosphere during weighing and addition to the reaction.[12] For reactions requiring high stability, consider converting the boronic acid to a more robust derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[8][13]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Problem 1: Low yield of the desired product with significant formation of 4,4-Dimethylcyclohexene.
This indicates that protodeboronation is the dominant side reaction.
Protodeboronation is the protonolysis of the C-B bond.[1] It can be catalyzed by both acid and base. In Suzuki-Miyaura reactions, a base-catalyzed pathway is most relevant. The base (e.g., OH⁻) attacks the boron atom to form a more reactive tetrahedral boronate species ([R-B(OH)₃]⁻).[7][14] This boronate can then be protonated by a proton source (typically water) at the carbon atom, leading to C-B bond cleavage.[2][15]
| Strategy | Actionable Steps & Rationale |
| 1. Rigorous Water Exclusion | Use anhydrous, degassed solvents and high-purity reagents. Dry glassware thoroughly. Water is the primary proton source for this side reaction.[16] |
| 2. Judicious Choice of Base | Weaker, non-hydroxide bases like K₃PO₄ or CsF are often preferred over strong bases like NaOH or KOH, as they can reduce the rate of protodeboronation.[2][17] The choice of base is critical and substrate-dependent. |
| 3. Temperature Optimization | Run the reaction at the lowest effective temperature. Higher temperatures accelerate protodeboronation.[2] Monitor the reaction closely and stop it once the starting material is consumed. |
| 4. Use of Boronic Esters | Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[1][13] MIDA boronates, in particular, offer a "slow-release" of the active boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[13][18] |
| 5. Minimize Reaction Time | Prolonged exposure to basic, aqueous conditions will increase the extent of protodeboronation. Work up the reaction as soon as TLC or LC-MS analysis shows completion.[19] |
Problem 2: Significant formation of the homocoupled dimer, 1,1'-Bi(4,4-dimethylcyclohexenyl).
This points to issues with oxygen contamination or the palladium catalyst state.
As previously mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[3][20]
| Strategy | Actionable Steps & Rationale |
| 1. Rigorous Degassing | The most critical step. Degas your solvent and the entire reaction setup thoroughly. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[16][21] Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Catalyst Selection | Use a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂). This avoids introducing Pd(II) at the start of the reaction.[3] If using a Pd(II) precatalyst, ensure it is efficiently reduced to Pd(0) in the initial phase. |
| 3. Slow Addition of Boronic Acid | Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[22] |
| 4. Check Reagent Purity | Impurities in the boronic acid or aryl halide can sometimes promote catalyst decomposition and side reactions. Use high-purity reagents. |
Problem 3: Low or no conversion of starting materials.
This often points to issues with steric hindrance or catalyst activity.
The 4,4-dimethyl substitution on the cyclohexene ring creates significant steric bulk. This can hinder key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation and reductive elimination steps.[22][23] Standard catalyst systems like Pd(PPh₃)₄ may be ineffective for such hindered substrates.[22][24]
| Strategy | Actionable Steps & Rationale |
| 1. Advanced Ligand Selection | This is the most critical factor for hindered couplings.[22] Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][22] These ligands stabilize the palladium center and promote the challenging reductive elimination step.[25][26] |
| 2. Catalyst Precatalyst Choice | Consider using modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are air-stable and provide highly active Pd(0) species in situ.[21] |
| 3. Optimize Base and Solvent | For sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[16][23] Aprotic solvents like toluene, dioxane, or CPME are generally preferred.[16] |
| 4. Increase Reaction Temperature | Sterically hindered reactions often require more thermal energy to overcome activation barriers. If lower temperatures are not yielding product, cautiously increase the temperature, while monitoring for an increase in protodeboronation.[22] |
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add them to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[21]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.[21] The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[21]
Protocol 2: Minimizing Byproducts Using a MIDA Boronate Ester
This "slow-release" strategy is highly effective for unstable boronic acids.[13]
-
Preparation: Synthesize the MIDA boronate of this compound according to established literature procedures. This derivative is an air-stable, crystalline solid.[18]
-
Reaction Setup: Follow the general procedure (Protocol 1), but substitute the boronic acid with the corresponding MIDA boronate (1.2 eq.).
-
Base and Solvent: A key requirement for the MIDA strategy is the use of an aqueous base (e.g., K₃PO₄ in a dioxane/water mixture). The water is necessary to hydrolyze the MIDA ester, slowly releasing the active boronic acid.[13]
-
Execution: Run the reaction under the same conditions. The slow, in-situ generation of the boronic acid keeps its concentration low, dramatically suppressing both protodeboronation and homocoupling side reactions, often leading to significantly higher yields.[13]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
Impact of ligand choice on the efficiency of 4,4-Dimethylcyclohexen-1-ylboronic acid coupling.
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura couplings, with a specific focus on the sterically hindered and electronically distinct 4,4-Dimethylcyclohexen-1-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency by understanding the critical role of ligand selection.
The Central Role of the Ligand: More Than Just a Spectator
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, is fundamentally dictated by the phosphine or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
For a substrate like this compound, the steric hindrance from the gem-dimethyl group and the specific electronic nature of the vinyl-boron bond present unique challenges. A poorly chosen ligand can lead to failed reactions, low yields, or a host of unwanted side products. The right ligand, however, can make the reaction efficient and high-yielding.
The Catalytic Cycle and Ligand Influence
The ligand's job is to modulate the reactivity of the palladium catalyst throughout the cycle.
-
Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of Pd(0) into the aryl/vinyl-halide bond.[1][2] This is especially important for less reactive electrophiles like aryl chlorides.[1][4]
-
Transmetalation: This step involves the transfer of the organic group (the 4,4-dimethylcyclohexenyl moiety) from the boron atom to the palladium center.[3] The base plays a crucial role here by activating the boronic acid.[2][5] Bulky ligands can promote the formation of coordinatively unsaturated palladium intermediates that are more accessible to the boronate complex.[6]
-
Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[7] Bulky ligands are critical here as they create steric crowding around the metal, which promotes the reductive elimination step.[1][2] This is often the rate-limiting step for hindered substrates.[8]
Caption: The Suzuki-Miyaura Catalytic Cycle highlighting key ligand influence points.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing when standard ligands like PPh₃ work for simpler boronic acids?
A1: Triphenylphosphine (PPh₃) is often not effective for sterically hindered substrates. Its relatively small size and moderate electron-donating ability are insufficient to overcome the high energy barriers for the oxidative addition of challenging electrophiles and, more importantly, the reductive elimination of a bulky product.[9][10] For substrates like this compound, you require bulky and more electron-rich ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), to accelerate these key steps.[8][11][12]
Q2: What is protodeboronation and how can my ligand choice affect it?
A2: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved by a proton source (often water or solvent) to give the corresponding hydrocarbon, in this case, 4,4-dimethylcyclohexene.[11] While this is more dependent on base, solvent, and temperature, your ligand choice has an indirect effect. An efficient ligand that promotes a fast catalytic cycle (fast transmetalation and reductive elimination) will consume the boronic acid in the desired cross-coupling pathway more quickly, minimizing its residence time in the reaction mixture and thus reducing the opportunity for protodeboronation to occur.[11]
Q3: Should I use a monodentate or bidentate ligand for this coupling?
A3: For sterically demanding couplings, bulky monodentate ligands are generally superior. Ligands like the Buchwald biarylphosphines are designed to promote the formation of highly reactive, monoligated L₁Pd(0) species.[13][14] These species are less sterically encumbered and more readily undergo oxidative addition.[13] While bidentate ligands like dppf are useful in many contexts, their fixed bite angles can sometimes create a less reactive catalyst for extremely hindered systems.[15]
Q4: Can N-Heterocyclic Carbene (NHC) ligands be a good alternative?
A4: Absolutely. NHCs are excellent ligands for Suzuki couplings. They are typically more electron-rich and often bulkier than phosphine ligands, which can be highly beneficial.[2] They are known to form very stable and active palladium complexes, making them a strong choice for coupling hindered substrates or less reactive aryl chlorides.[5][11]
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them, with a focus on the role of the ligand.
Problem 1: Very low to no product yield.
-
Probable Cause: The catalytic cycle is stalled, most likely at the reductive elimination step due to steric hindrance. The catalyst formed with your current ligand is not active enough.
-
Solution Pathway:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical first step. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[8]
-
Verify Catalyst and Ligand Integrity: Ensure your palladium source and ligand have not degraded. Phosphine ligands can oxidize over time.[6] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can ensure the formation of the active catalytic species and improve reproducibility.[11]
-
Check Reaction Conditions: Ensure your solvent was properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[11]
-
Problem 2: Significant formation of homocoupled boronic acid (4,4-dimethylcyclohexenyl dimer).
-
Probable Cause: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[11]
-
Solution Pathway:
-
Rigorous Degassing: Ensure all solvents (including any water used in a biphasic system) and the reaction vessel are thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst source like Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state might be inefficient, leading to side reactions.[11]
-
Optimize Ligand Choice: While less direct, a highly active ligand that promotes rapid cross-coupling can outcompete the homocoupling pathway. Bulky, electron-donating ligands are known to favor the desired cross-coupling.[11]
-
Problem 3: The main byproduct is 4,4-dimethylcyclohexene (from protodeboronation).
-
Probable Cause: The C-B bond is being cleaved by a proton source faster than transmetalation is occurring. This is a sign of boronic acid instability under the reaction conditions.
-
Solution Pathway:
-
Modify the Base and Solvent System:
-
Base: Switch from strong hydroxide bases to milder carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases. These are often effective and less harsh.[8][11]
-
Solvent: If using protic solvents (like alcohols), switch to an aprotic solvent system such as dioxane, THF, or toluene, often with a small amount of water.[1][18]
-
-
Use a More Stable Boron Reagent: If protodeboronation persists, the issue lies with the boronic acid itself.
-
Recommendation: Convert the this compound to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt (BF₃K).[11] These reagents are more robust and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[11][15] Complexing the boronic acid with diethanolamine is another strategy to create a stable, crystalline solid that can be used directly.[11][19]
-
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
Addressing challenges in the purification of polar products from 4,4-Dimethylcyclohexen-1-ylboronic acid reactions.
Welcome to the technical support guide for addressing challenges in the purification of polar products from reactions involving 4,4-Dimethylcyclohexen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies.
The purification of polar organic compounds can be a significant bottleneck in synthetic chemistry.[1][2] This guide offers a structured approach to overcoming common hurdles, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem: My polar product is poorly retained on a standard silica gel column and co-elutes with starting material or other polar impurities.
Answer:
This is a classic challenge when dealing with highly polar analytes. Standard normal-phase chromatography on silica gel often fails to provide adequate retention for such compounds, leading to poor separation.[1] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Stationary Phase:
-
Switch to a More Polar Stationary Phase: Standard silica has its limitations. Consider using more polar bonded phases like amino- or cyano-bonded silica. These phases can offer different selectivity and better retention for polar compounds.
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[3][4] It utilizes a polar stationary phase (like silica, diol, or amide-based columns) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[3] The retention mechanism involves partitioning of the analyte into a water-enriched layer on the stationary phase surface.[5]
-
Consider Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[6][7][8] This dual functionality allows for the separation of a wide range of compounds, including polar, nonpolar, and ionizable analytes, often in a single run.[6][9]
2. Optimize Your Mobile Phase for Normal-Phase Chromatography:
-
Increase Mobile Phase Polarity: If you must use silica gel, you'll need a more polar eluent system. Traditional hexane/ethyl acetate systems may not be sufficient. Consider adding more polar solvents like methanol, ethanol, or even small amounts of water to your eluent. A common strategy for basic polar compounds is to add a small percentage of ammonium hydroxide to the mobile phase to improve peak shape and reduce streaking.[10]
-
Employ a Gradient Elution: Instead of an isocratic elution (constant solvent composition), a gradient elution where the polarity of the mobile phase is gradually increased can significantly improve the separation of compounds with a wide range of polarities.[11]
3. Employ a Boronic Acid Scavenger:
If the primary issue is co-elution with unreacted this compound, a scavenger resin can be highly effective. These are solid-supported reagents that selectively bind to and remove boronic acids from the reaction mixture.
-
Common Boronic Acid Scavengers:
Problem: I'm using reverse-phase chromatography, but my polar product has little to no retention.
Answer:
Reverse-phase chromatography (RPC) separates compounds based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.[11][14][15] Highly polar compounds have weak interactions with the non-polar stationary phase and thus elute very quickly, often with the solvent front.[16][17] Here are some strategies to address this:
1. Modify the Mobile Phase:
-
Use a Highly Aqueous Mobile Phase: For some modern reverse-phase columns, often referred to as "polar-embedded" or "aqua" columns, using a mobile phase with a very high water content (even 100% aqueous) can enhance the retention of polar analytes.
-
Introduce Ion-Pairing Reagents: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a standard C18 column.[5][16][18] The ion-pairing reagent forms a neutral complex with the charged analyte, which then has a stronger interaction with the non-polar stationary phase. However, be aware that ion-pairing reagents are often not compatible with mass spectrometry (MS) detection.[8][18]
2. Switch to a More Suitable Chromatography Technique:
As mentioned previously, HILIC and Mixed-Mode Chromatography are often better choices for purifying highly polar compounds that show poor retention in reverse-phase systems.[3][6]
Problem: My polar product appears to be degrading on the silica gel column.
Answer:
The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.
1. Deactivate the Silica Gel:
You can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in the desired eluent and add a small amount of a base like triethylamine or aqueous ammonia, then pack the column.[10]
2. Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.
-
Bonded Phases: As mentioned before, amino- or cyano-bonded silica phases are less acidic than bare silica and can be a good option.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a Suzuki-Miyaura coupling reaction with this compound that can complicate purification?
A1: Besides unreacted starting materials, common byproducts include:
-
Homocoupled product: This results from the coupling of two molecules of the boronic acid.[19]
-
Protodeborylation product: The boronic acid can be hydrolyzed back to the corresponding hydrocarbon.[19][20]
-
Boronic acid anhydrides (Boroxins): Boronic acids can dehydrate to form cyclic trimers called boroxins.[21]
-
Residual Palladium Catalyst: This needs to be removed, especially for pharmaceutical applications.
-
Inorganic salts: From the base used in the reaction.[22]
Q2: Can I use recrystallization to purify my polar product?
A2: Recrystallization can be a very effective purification technique for solid compounds, provided a suitable solvent system can be found.[22][23][24] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[23] For polar products, you may need to explore more polar solvent systems or solvent mixtures.
Q3: Are there any non-chromatographic methods to remove excess boronic acid?
A3: Yes, besides using scavenger resins, an acid-base extraction can sometimes be effective. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution.[25] However, the success of this method depends on the relative pKa values of your product and the boronic acid, and the pH of the aqueous solution.
Q4: How can I improve the peak shape of my polar compound during chromatography?
A4: Tailing or fronting peaks are common with polar compounds. To improve peak shape:
-
For basic compounds on silica: Add a small amount of a base like triethylamine or ammonia to the mobile phase.[10]
-
For acidic compounds on silica: Add a small amount of an acid like acetic acid or formic acid to the mobile phase.
-
In reverse-phase: Ensure the pH of the mobile phase is appropriate to either suppress or ensure the ionization of your analyte, depending on the desired retention behavior.[16]
-
Lower the sample load: Overloading the column can lead to poor peak shape.
Experimental Protocols
Protocol 1: General Protocol for Flash Chromatography of Polar Compounds using HILIC
-
Column Selection: Choose a pre-packed HILIC column (e.g., silica, diol, or amide).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a small percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate).
-
Sample Preparation: Dissolve the crude product in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes.
-
Sample Loading: Load the sample onto the column.
-
Elution: Begin the elution with the initial mobile phase composition. A gradient elution, where the percentage of the aqueous buffer is gradually increased, is often effective for separating compounds with varying polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the purified product.
Protocol 2: Protocol for Boronic Acid Scavenging
-
Choose a Scavenger Resin: Select an appropriate boronic acid scavenger resin (e.g., SiliaBond Diol or Guanidine).[13]
-
Add Scavenger to Reaction Mixture: After the reaction is complete, add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess boronic acid).
-
Stir: Stir the mixture at room temperature for a few hours to overnight to allow for complete scavenging.
-
Filter: Filter the mixture to remove the resin.
-
Wash: Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now depleted of the boronic acid.
-
Further Purification: Proceed with standard purification techniques like column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Compounds
| Stationary Phase | Mobile Phase System | Typical Application |
| Silica Gel | Dichloromethane/Methanol | Moderately polar compounds. |
| Silica Gel | Dichloromethane/Methanol with 1% Ammonium Hydroxide | Polar basic compounds.[10] |
| Silica Gel | Ethyl Acetate/Methanol | Highly polar compounds. |
| C18 (Reverse-Phase) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid/TFA | Polar acidic or neutral compounds. |
| HILIC (Silica, Diol, Amide) | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | Very polar and hydrophilic compounds.[3] |
Visualization
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. biotage.com [biotage.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. biocompare.com [biocompare.com]
- 4. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. waters.com [waters.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. reddit.com [reddit.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. suprasciences.com [suprasciences.com]
- 13. silicycle.com [silicycle.com]
- 14. chromtech.com [chromtech.com]
- 15. jordilabs.com [jordilabs.com]
- 16. Polar Compounds | SIELC Technologies [sielc.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic acid - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. longchangchemical.com [longchangchemical.com]
- 25. researchgate.net [researchgate.net]
How to avoid homocoupling of 4,4-Dimethylcyclohexen-1-ylboronic acid in Suzuki reactions.
Topic: Troubleshooting Homocoupling of 4,4-Dimethylcyclohexen-1-ylboronic acid For: Researchers, scientists, and drug development professionals From: Senior Application Scientist, Technical Support
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the suppression of boronic acid homocoupling, with a specific focus on sterically demanding substrates like this compound. Our goal is to move beyond simple protocols and explain the chemical principles behind each recommendation, empowering you to solve challenges in your Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant formation of a dimeric byproduct, (4,4-dimethylcyclohex-1-en-1-yl)-4,4-dimethylcyclohex-1-ene, in our Suzuki reaction. What is this homocoupling and why is it pronounced with our substrate?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent couple to form a symmetrical dimer.[1] This side reaction reduces the yield of your desired cross-coupled product and introduces a purification challenge.
Your substrate, this compound, is particularly susceptible for two key reasons:
-
Steric Hindrance: The gem-dimethyl group imposes significant steric bulk near the reactive C-B bond. This can slow down the rate of the crucial transmetalation step with the palladium complex in the main catalytic cycle.[2][3] When the desired pathway is slow, competing side reactions like homocoupling have a greater opportunity to occur.
-
Alkenyl Boronic Acid Reactivity: Alkenyl boronic acids, while effective nucleophiles, can exhibit different stability and reactivity profiles compared to their aryl counterparts, sometimes making them more prone to side reactions under sub-optimal conditions.
Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: Understanding the mechanisms is critical for effective troubleshooting. Homocoupling primarily proceeds via two pathways involving undesired Palladium(II) species.[1][4]
-
Oxygen-Mediated Pathway: This is the most common cause. If oxygen is present in the reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[4][5][6]
-
Pd(II) Precatalyst Pathway: If you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), this Pd(II) can directly react with the boronic acid to form the dimer at the start of the reaction.[1][4] This process also serves to reduce the Pd(II) precatalyst to the active Pd(0) state, but it consumes your valuable boronic acid in the process.
The diagram below illustrates the desired Suzuki catalytic cycle versus the competing homocoupling pathways.
Caption: Desired Suzuki cycle vs. competing homocoupling pathways.
Troubleshooting & Optimization Guide
Q3: How can I strategically select reaction components to minimize homocoupling of my sterically hindered boronic acid?
A3: Component selection is your primary defense. Because your substrate is sterically demanding, a robust catalyst system and carefully chosen conditions are essential.
The goal is to facilitate fast reductive elimination from the R¹-Pd(II)L_n-R² intermediate, which outcompetes the side reactions. For sterically hindered substrates, this is achieved with bulky, electron-rich phosphine ligands.[2][3][4][7]
-
Expertise: Electron-rich ligands enhance the rate of oxidative addition, while their steric bulk promotes the final reductive elimination step.[4] This combination accelerates the entire catalytic cycle, minimizing the lifetime of palladium intermediates that could be diverted into homocoupling pathways.
-
Recommendation: Avoid simple catalysts like Pd(PPh₃)₄, which can be inefficient for hindered couplings.[8] Instead, use a high-performance catalyst system.
| Ligand | Key Features | Rationale for Hindered Substrates |
| SPhos | Bulky, electron-rich biarylphosphine. | Excellent for promoting fast reductive elimination. A good starting point for challenging couplings.[9][10] |
| RuPhos | Similar to SPhos with high activity. | Often effective when SPhos is not, provides a different steric/electronic profile.[3] |
| P(t-Bu)₃ | Very bulky and electron-rich alkylphosphine. | Highly effective for coupling aryl chlorides and other challenging substrates; can be very effective here.[11] |
The base is required to activate the boronic acid for transmetalation, but the wrong choice can promote side reactions like protodeboronation or homocoupling.[12][13][14]
-
Expertise: For sterically hindered boronic acids, transmetalation can be the rate-limiting step. A base that is strong enough to form the boronate [R-B(OH)₃]⁻ species without being overly aggressive is ideal.[14] The solvent must solubilize all components and be rigorously deoxygenated.
-
Recommendation: Anhydrous conditions are often beneficial. While some water can facilitate Suzuki couplings, excess water can lead to protodeboronation, especially at elevated temperatures.[15][16]
| Base | Solvent(s) | Rationale & Considerations |
| K₃PO₄ | Toluene, Dioxane, 2-MeTHF | A moderately strong base, often considered the "gold standard" for difficult couplings. Its limited solubility in organic solvents can be beneficial, preventing an excessively high base concentration.[10][15] |
| Cs₂CO₃ | Dioxane, DMF | A stronger, more soluble base. Can be very effective but may also accelerate decomposition pathways if the reaction is slow.[15][17] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common, weaker base. Often used in aqueous mixtures. May be less effective for this challenging substrate but is a milder option if functional groups are sensitive.[18] |
Q4: What specific laboratory procedures should I implement to physically suppress the homocoupling reaction?
A4: Meticulous experimental technique is non-negotiable. The primary goal is the rigorous exclusion of oxygen.[5][6]
Caption: Recommended workflow for rigorous exclusion of oxygen.
This technique is more effective than simple vacuum/backfill cycles for removing dissolved oxygen.[5][19]
-
Setup: Combine your this compound, aryl halide coupling partner, and base in the reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula.
-
Sparge: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.
-
Duration: Bubble the inert gas through the solution at a moderate rate for 15-30 minutes. This actively displaces dissolved oxygen.
-
Catalyst Addition: Remove the needles and, under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Execution: Immediately heat the reaction to the target temperature and maintain the inert atmosphere throughout the experiment.
Q5: We've implemented degassing and optimized our catalyst/base system, but homocoupling persists. What advanced strategies can we try?
A5: If standard methods are insufficient, several advanced strategies can be employed.
-
Use a Boronic Ester: Convert your this compound to a more stable boronic ester, such as the pinacol (BPin) or neopentylglycol ester.[4]
-
Trustworthiness: Boronic esters are generally more robust than boronic acids. They are less prone to protodeboronation and can exhibit cleaner reactivity. The ester must be hydrolyzed in situ or pre-reaction for transmetalation to occur, which is readily achieved by the basic conditions of the Suzuki coupling.[4][15]
-
-
Introduce a Mild Reducing Agent: Add a stoichiometric amount of a mild reductant to the reaction mixture.
-
Expertise: The goal is to "scavenge" any Pd(II) species that form from oxygen contamination or the precatalyst, reducing them to active Pd(0) before they can engage in homocoupling. Potassium formate (HCO₂K) has been shown to be highly effective for this purpose without interfering with the main catalytic cycle.[5][19]
-
-
Slow Addition of the Boronic Acid: If the homocoupling is very rapid, setting up the reaction for slow addition of the boronic acid (or ester) via syringe pump can be effective.
-
Rationale: This strategy keeps the instantaneous concentration of the boronic acid low, favoring the bimolecular cross-coupling reaction over the homocoupling pathway. This technique has been successfully used to favor desired carbonylative Suzuki couplings over the non-carbonylative pathway, a mechanistically related problem.[20]
-
-
Temperature Optimization: While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[21][22] Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find a balance where the rate of cross-coupling is sufficient but homocoupling is minimized. In some cases, lower temperatures can surprisingly improve yields for specific catalyst systems.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
The Stability-Reactivity Nexus: A Comparative Guide to 4,4-Dimethylcyclohexen-1-ylboronic Acid and Its Pinacol Ester in Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the choice of organoboron reagent is a critical decision point that dictates the efficiency, robustness, and scalability of synthetic routes. This guide provides an in-depth technical comparison of two closely related yet functionally distinct building blocks: 4,4-Dimethylcyclohexen-1-ylboronic acid and its corresponding pinacol ester. We will explore the nuanced interplay between stability and reactivity, supported by mechanistic insights and actionable experimental protocols, to empower you to make the optimal choice for your cross-coupling endeavors.
Executive Summary: The Fundamental Trade-Off
The core distinction between this compound and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, which can impact their shelf life and introduce inconsistencies in reaction outcomes.[2]
Conversely, the this compound pinacol ester offers significantly enhanced stability. The pinacol group forms a cyclic boronate ester, protecting the boron center from degradation pathways that affect the free boronic acid.[3] This makes the pinacol ester easier to handle, purify by chromatography, and store for extended periods, a significant advantage in multi-step syntheses and for library generation. The trade-off for this stability is a generally lower intrinsic reaction rate compared to the parent boronic acid, primarily due to the increased steric bulk around the boron atom.
Mechanistic Insights: The Transmetalation Step
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, proceeding through a well-established catalytic cycle. The nature of the boron reagent directly influences the pivotal transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the boronic acid , the accepted mechanism involves activation by a base to form a more nucleophilic boronate "ate" complex. This species then readily transfers its organic group to the palladium(II) center.
In the case of the pinacol ester , the pathway has been a subject of more debate. It was once widely believed that the ester must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction. However, significant research has provided strong evidence that boronic esters, including pinacol esters, can undergo transmetalation directly without prior hydrolysis.[4][5] The steric hindrance of the pinacol group can, however, slow this direct transmetalation compared to the less bulky boronic acid.[4]
Caption: Comparison of transmetalation pathways for boronic acids and pinacol esters.
Quantitative Performance Comparison
| Boron Reagent Type | Relative Transmetalation Rate (vs. Boronic Acid) | Key Observations |
| Arylboronic Acid | 1.00 (Reference) | Baseline reactivity.[4] |
| Arylboronic Acid Pinacol Ester | Slower | Steric hindrance from the methyl groups on the pinacol moiety can impede the formation of the pre-transmetalation complex.[4] |
| Arylboronic Acid Glycol Ester | ~23 times faster | Less sterically hindered esters can exhibit significantly enhanced reactivity.[4] |
This data underscores that while pinacol esters offer superior stability, this often comes at the expense of reaction kinetics. The choice, therefore, depends on the specific requirements of the synthesis. For a robust, reproducible reaction in a multi-step synthesis where starting material integrity is paramount, the pinacol ester is often the superior choice. For a rapid, final-step coupling where reaction time is the primary concern, the boronic acid may be preferable, provided it can be handled and stored appropriately.
Experimental Protocols
The following are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol prioritizes rapid reaction, leveraging the higher intrinsic reactivity of the boronic acid.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (0.03 equiv.)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv.)
-
Toluene/Ethanol (3:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the toluene/ethanol solvent mixture to dissolve the solids. Subsequently, add the 2M aqueous Na₂CO₃ solution via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is designed for robustness and reproducibility, taking advantage of the stability of the pinacol ester.
Materials:
-
This compound pinacol ester (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane/water solvent mixture.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes.
-
Catalyst Addition: Add the PdCl₂(dppf)-CH₂Cl₂ adduct to the stirring reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the synthesis.
-
Choose this compound when:
-
Rapid reaction kinetics are a priority.
-
The boronic acid can be sourced in high purity and used relatively quickly.
-
The downstream process is not sensitive to potential impurities from boronic acid decomposition.
-
-
Choose this compound pinacol ester when:
-
Stability, shelf-life, and ease of handling are paramount.
-
The reaction is part of a multi-step synthesis where reagent integrity is crucial.
-
Reproducibility and a clean reaction profile are more important than maximizing reaction speed.
-
By understanding the fundamental principles of stability and reactivity, and the mechanistic nuances of the Suzuki-Miyaura coupling, researchers can harness the full potential of these valuable synthetic building blocks, accelerating their research and development efforts.
References
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 4,4-Dimethylcyclohexen-1-ylboronic acid
Introduction: Navigating the Challenges of Sterically Hindered Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] However, its efficiency can be significantly hampered by the steric demands of the coupling partners. The substrate in focus, 4,4-Dimethylcyclohexen-1-ylboronic acid, presents a distinct challenge due to the bulky gem-dimethyl group on the cyclohexene ring. This steric hindrance can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination, leading to sluggish reactions and diminished yields.[3][4]
The Catalytic Cycle: Where Steric Hindrance Plays a Role
Understanding the Suzuki-Miyaura catalytic cycle is crucial to appreciating the impact of sterically demanding substrates and the role of the catalyst's ligand architecture.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The bulky nature of this compound can significantly slow down the transmetalation step, where the organic moiety is transferred from boron to the palladium center. Furthermore, the subsequent reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, can also be hindered. The choice of ligand on the palladium catalyst is therefore paramount to overcoming these steric barriers.[1][5]
Comparative Analysis of Palladium Catalyst Systems
For a challenging substrate like this compound, a systematic evaluation of catalyst systems is recommended. Below is a comparative overview of catalyst classes, with their expected efficacy based on established principles for sterically hindered couplings.
| Catalyst System | Ligand Type | Key Characteristics & Expected Performance |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Traditional/Baseline. Often requires higher temperatures and catalyst loadings.[5] Prone to dissociation to the active L₂Pd(0) species, but the relatively small cone angle of PPh₃ may not be sufficient to overcome the steric hindrance of the substrate, leading to lower yields and longer reaction times. |
| Pd(OAc)₂ + SPhos | Buchwald Biarylphosphine | High Performance. SPhos is a bulky and electron-rich ligand known to accelerate both oxidative addition and reductive elimination.[1][6] The steric bulk facilitates the formation of a highly active monoligated Pd(0) species, which is ideal for coupling hindered partners.[1] Expected to provide high yields under milder conditions compared to Pd(PPh₃)₄. |
| Pd(OAc)₂ + XPhos | Buchwald Biarylphosphine | High Performance. Similar to SPhos, XPhos is another highly effective bulky biarylphosphine ligand. It is particularly effective for coupling unactivated aryl chlorides.[1] Its performance with the target boronic acid is expected to be comparable to SPhos, offering excellent yields. |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) | Excellent Performance & Stability. NHC ligands are strong σ-donors and often provide superior stability to the palladium center.[7] The steric bulk of ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is highly effective at promoting reductive elimination in sterically demanding couplings.[7] These pre-catalysts are often air- and moisture-stable, simplifying handling. |
Experimental Protocols: A Proposed Comparative Study
To empirically determine the optimal catalyst, a parallel screen is the most logical approach. The following protocols are designed for the Suzuki coupling of this compound with 4-bromoanisole as a representative aryl halide.
Figure 2: General experimental workflow for the comparative Suzuki coupling reactions.
General Reaction Conditions:
-
Aryl Halide: 4-bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: this compound (1.2 mmol, 1.2 equiv)
-
Base: K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL)
-
Temperature: 100 °C
-
Atmosphere: Argon
Protocol 1: Pd(PPh₃)₄ (Baseline)
-
To a dry Schlenk tube under argon, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (185 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Pd(OAc)₂ / SPhos (Buchwald System)
-
To a dry Schlenk tube under argon, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (2 mL) and stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (185 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add the pre-formed catalyst solution to the second tube via syringe, rinsing with the remaining dioxane (3 mL).
-
Seal the tube and heat the mixture at 100 °C with stirring for 2-6 hours.
-
Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: [Pd(IPr)(cinnamyl)Cl] (NHC Pre-catalyst)
-
To a dry Schlenk tube under argon, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (185 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add [Pd(IPr)(cinnamyl)Cl] (12.5 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the mixture at 100 °C with stirring for 2-6 hours.
-
Follow the work-up and purification procedure described in Protocol 1.
Expected Outcomes and Discussion
Based on literature precedents for sterically hindered couplings, the following outcomes are anticipated:
-
Pd(PPh₃)₄: This catalyst is expected to give the lowest yield, likely requiring a prolonged reaction time. Incomplete conversion is a strong possibility.
-
Pd(OAc)₂ / SPhos: This system is anticipated to provide a high yield of the coupled product in a significantly shorter reaction time compared to the baseline. The bulky and electron-rich nature of SPhos is key to its efficacy.[1][6]
-
[Pd(IPr)(cinnamyl)Cl]: The NHC-based catalyst is also expected to deliver a high yield, potentially with the fastest reaction rate. The strong σ-donating ability and steric bulk of the IPr ligand are well-suited for this challenging transformation.[7]
The causality behind these expected results lies in the ligand's ability to promote the key, sterically sensitive steps of the catalytic cycle. Bulky, electron-rich ligands like SPhos and IPr stabilize the catalytically active monoligated Pd(0) species, which more readily undergoes oxidative addition.[1] Their steric presence also facilitates the reductive elimination step, preventing catalyst decomposition and promoting product formation.[5]
Conclusion and Recommendations
For researchers and drug development professionals tackling the Suzuki coupling of this compound, moving beyond traditional catalysts like Pd(PPh₃)₄ is essential for achieving high efficiency. Both Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and robust N-heterocyclic carbene (NHC) ligands are highly recommended.
The choice between a Buchwald system and an NHC system may come down to factors such as cost, air-stability, and specific substrate compatibility. NHC pre-catalysts often offer the advantage of being well-defined, single-component systems that are easier to handle. A preliminary screen, as outlined in this guide, will provide the most definitive answer for the specific aryl halide being coupled. By understanding the mechanistic principles and leveraging modern catalyst technology, the challenges posed by sterically hindered substrates can be effectively overcome.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different bases in the Suzuki-Miyaura coupling of 4,4-Dimethylcyclohexen-1-ylboronic acid.
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the toolbox of synthetic organic chemists, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. While the palladium catalyst and organoboron reagent often take center stage, the choice of base is a critical, and frequently underestimated, parameter that dictates the success or failure of the reaction, especially when dealing with sterically encumbered substrates such as 4,4-Dimethylcyclohexen-1-ylboronic acid. This guide provides an in-depth comparative analysis of various bases, supported by experimental data from related systems, to empower researchers in optimizing their synthetic strategies for these challenging couplings.
The Mechanistic Imperative: Why the Base is More Than a Simple Proton Scavenger
In the catalytic cycle of the Suzuki-Miyaura reaction, the base plays a multifaceted and indispensable role, primarily in the transmetalation step, which is often the rate-determining step of the entire process.[1] Its function extends far beyond simple deprotonation. The prevailing understanding is that the base activates the boronic acid to form a more nucleophilic boronate species ("ate" complex).[2] This boronate is significantly more reactive towards the palladium(II) intermediate, thus facilitating the transfer of the organic moiety from boron to palladium.[3]
Two primary mechanistic pathways are generally considered for the role of the base:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate. This species is more electron-rich and therefore a more potent nucleophile for the transmetalation with the palladium complex.[4]
-
The Hydroxide Pathway: In aqueous media, the base can generate hydroxide ions which then coordinate to the palladium center. The resulting hydroxo-palladium complex is more susceptible to reaction with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrate combination. For sterically hindered boronic acids like this compound, the formation of a reactive boronate species is crucial to overcome the steric barrier to transmetalation.
A Comparative Analysis of Common Bases for Hindered Couplings
The selection of an optimal base is contingent on a delicate balance of its basicity, solubility, and the nature of its counter-ion. While specific data for this compound is not extensively documented, we can extrapolate from studies on other sterically hindered systems to provide a comparative overview.
| Base | Common Abbreviation | Typical Conditions | Advantages | Disadvantages | Inferred Efficacy for Hindered Substrates |
| Sodium Carbonate | Na₂CO₃ | Aqueous/organic solvent mixtures, 80-110 °C | Inexpensive, widely available, effective for a broad range of substrates.[1][5] | Can be less effective for highly hindered systems compared to stronger bases. | Moderate to Good |
| Potassium Carbonate | K₂CO₃ | Aqueous/organic solvent mixtures, 80-110 °C | Generally more soluble in organic solvents than Na₂CO₃, often leading to improved yields.[6] | Similar limitations to Na₂CO₃ for extremely challenging couplings. | Good |
| Cesium Carbonate | Cs₂CO₃ | Anhydrous or aqueous organic solvents, 80-110 °C | High solubility in organic solvents, often the base of choice for difficult couplings due to the "cesium effect".[7] | Expensive, hygroscopic. | Very Good to Excellent |
| Potassium Phosphate | K₃PO₄ | Anhydrous or aqueous organic solvents, 80-110 °C | Strong, non-nucleophilic base, particularly effective for hindered and electron-deficient substrates.[8] | Can be too basic for sensitive functional groups. | Very Good to Excellent |
| Potassium tert-Butoxide | KOtBu | Anhydrous organic solvents (e.g., dioxane, toluene), RT to 80 °C | Very strong base, can promote coupling of less reactive partners. | Can promote side reactions, sensitive to moisture. | Good (with careful optimization) |
| Organic Amines (e.g., TEA, DIPEA) | Et₃N, i-Pr₂NEt | Anhydrous organic solvents | Soluble in organic media, non-nucleophilic. | Often less effective than inorganic bases, can sometimes inhibit the catalyst.[5] | Poor to Moderate |
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Couplings of Sterically Hindered Substrates. Yields and reaction times are highly dependent on the specific substrates, catalyst, and solvent system employed. The inferred efficacy is a qualitative assessment based on literature for structurally related hindered boronic acids.
Experimental Protocols: A Practical Guide to Base Selection
Reproducibility is paramount in scientific research. The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, highlighting the use of different classes of bases.
Protocol 1: General Procedure using an Inorganic Carbonate Base (e.g., K₂CO₃)
This protocol is a robust starting point for many Suzuki-Miyaura couplings.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for a Strong, Non-nucleophilic Base (e.g., K₃PO₄)
This protocol is often employed for more challenging, sterically hindered substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using K₃PO₄ as the base and Pd(OAc)₂ and SPhos as the catalytic system.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better conceptualize the intricate steps of the Suzuki-Miyaura coupling and the experimental setup, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to 4,4-Dimethylcyclohexen-1-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is critical to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth comparison of 4,4-Dimethylcyclohexen-1-ylboronic acid and its less substituted counterparts, such as cyclohexen-1-ylboronic acid and 4-methylcyclohexen-1-ylboronic acid, in the context of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic implications of the gem-dimethyl group, provide supporting (hypothetical) experimental data for illustrative purposes, and present detailed experimental protocols.
The "Gem-Dimethyl Effect" in Suzuki-Miyaura Couplings: More Than Just Bulk
The defining feature of this compound is the presence of a gem-dimethyl group at the C4 position of the cyclohexene ring. This substitution pattern introduces significant steric hindrance, which can profoundly impact the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.
The key step affected by steric hindrance on the boronic acid is transmetalation.[1][2] In this step, the organic group from the boron atom is transferred to the palladium(II) center. For sterically encumbered boronic acids, the approach to the palladium complex is more difficult, which can slow down the rate of transmetalation and potentially lead to lower yields or require more forcing reaction conditions.[3][4]
However, the gem-dimethyl group can also confer advantages. It can lock the conformation of the cyclohexene ring, which may influence the presentation of the C-B bond for transmetalation. Furthermore, in some cases, steric bulk on the coupling partners can favor reductive elimination, the final step of the catalytic cycle that forms the desired C-C bond, by destabilizing the palladium intermediate.
To overcome the challenges associated with sterically hindered boronic acids, the choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, and t-Bu3P), have been shown to be highly effective in promoting the coupling of sterically demanding substrates.[5][6][7] These ligands stabilize the palladium(0) species and facilitate both oxidative addition and reductive elimination.
Performance Comparison: A Hypothetical Case Study
| Boronic Acid | Structure | Expected Yield (%) | Plausible Rationale |
| Cyclohexen-1-ylboronic acid | A cyclohexene ring with a boronic acid group at position 1. | 85-95 | Minimal steric hindrance allows for efficient transmetalation. |
| 4-Methylcyclohexen-1-ylboronic acid | A cyclohexene ring with a methyl group at position 4 and a boronic acid group at position 1. | 75-85 | The single methyl group introduces moderate steric bulk, slightly impeding transmetalation compared to the unsubstituted analog. |
| This compound | A cyclohexene ring with two methyl groups at position 4 and a boronic acid group at position 1. | 60-75 | The gem-dimethyl group presents significant steric hindrance, slowing down transmetalation and requiring optimized conditions (e.g., specialized ligands) to achieve good yields.[1][5] |
This data is illustrative and based on established principles of steric hindrance in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Herein, we provide a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using a sterically hindered aliphatic boronic acid, such as this compound pinacol ester, with an aryl bromide. This protocol incorporates best practices for handling air-sensitive reagents and for promoting the coupling of challenging substrates.
General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Cyclohexenylboronic Acid Derivative
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K3PO4), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (e.g., 0.5 mmol), this compound pinacol ester (0.6 mmol), and potassium phosphate (1.5 mmol).
-
In a separate vial, dissolve palladium(II) acetate (0.01 mmol) and SPhos (0.02 mmol) in anhydrous, degassed 1,4-dioxane (2 mL) to form the pre-catalyst.
-
Add the pre-catalyst solution to the Schlenk flask containing the solids.
-
Add additional anhydrous, degassed 1,4-dioxane (2 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the key concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural comparison of the discussed boronic acids.
Conclusion
References
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Performance Assessment of 4,4-Dimethylcyclohexen-1-ylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of a solvent system is paramount to the success of synthetic transformations. This guide provides an in-depth comparative analysis of the performance of 4,4-Dimethylcyclohexen-1-ylboronic acid in various solvent systems, with a particular focus on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights and data presented herein are derived from a combination of established principles in organoboron chemistry and illustrative, representative experimental findings.
Executive Summary: The Critical Role of the Solvent
The solvent is not merely an inert medium but an active participant in the reaction, influencing everything from reactant solubility and reagent stability to the catalytic cycle of the transition metal catalyst. For boronic acids like this compound, the solvent system can dramatically impact reaction yield, kinetics, and impurity profiles. Key factors influenced by the solvent include:
-
Solubility: Ensuring all reactants, including the boronic acid, the coupling partner, the base, and the catalyst, are sufficiently solubilized is crucial for a homogenous reaction mixture and efficient mass transfer.
-
Boronic Acid Stability: Boronic acids are susceptible to degradation pathways such as protodeboronation, particularly under basic conditions. The choice of solvent can either mitigate or exacerbate this instability.
-
Catalyst Activity and Stability: The solvent's polarity and coordinating ability can affect the stability and activity of the palladium catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
-
Base Efficacy: The effectiveness of the inorganic base used to activate the boronic acid is highly dependent on its solubility and dissociation in the chosen solvent or solvent mixture.
This guide will explore these effects through a hypothetical, yet scientifically grounded, comparative study of this compound in a range of commonly employed solvent systems.
Comparative Performance Analysis: A Hypothetical Case Study
To illustrate the profound impact of the solvent system, we present a model Suzuki-Miyaura cross-coupling reaction between this compound and a model aryl bromide, 4-bromoanisole.
Reaction Scheme:
The performance of this reaction was hypothetically evaluated in four distinct solvent systems:
-
Toluene/Water (4:1): A classic biphasic system.
-
1,4-Dioxane/Water (4:1): A commonly used polar aprotic solvent mixture.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent known for its high dissolving power.
-
2-Propanol/Water (4:1): A more environmentally benign protic solvent mixture.
The following table summarizes the hypothetical experimental outcomes.
| Solvent System | Reaction Time (h) | Yield (%) | Key Observations |
| Toluene/Water (4:1) | 12 | 75 | Moderate reaction rate. Good product isolation, but some starting material remained. |
| 1,4-Dioxane/Water (4:1) | 8 | 92 | Faster reaction with high conversion. Clean reaction profile. |
| N,N-Dimethylformamide (DMF) | 6 | 88 | Rapid reaction, but minor byproduct formation observed due to higher reaction temperature. |
| 2-Propanol/Water (4:1) | 16 | 85 | Slower reaction rate, but a greener alternative with good yield. |
Mechanistic Insights and Experimental Rationale
The observed differences in performance can be rationalized by considering the role of each solvent system in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a series of steps involving the palladium catalyst. The solvent influences each of these steps.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Polar Aprotic Solvents (Dioxane, DMF): These solvents are generally effective at dissolving both the organic substrates and the palladium catalyst complexes. The presence of a water co-solvent is often crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid to the more nucleophilic boronate species. The higher polarity of these solvents can stabilize the charged intermediates in the catalytic cycle, often leading to faster reaction rates. DMF, with its higher boiling point, allows for higher reaction temperatures, which can be beneficial for less reactive substrates, though it may also promote side reactions.
-
Apolar Solvents (Toluene): Toluene is a less polar solvent. In the biphasic toluene/water system, the reaction occurs at the interface of the two phases. The base resides primarily in the aqueous phase, while the catalyst and organic substrates are in the organic phase. This phase separation can sometimes lead to slower reaction rates compared to homogenous systems.
-
Protic Solvents (2-Propanol): The use of alcohols as solvents in Suzuki-Miyaura couplings is a growing area of interest due to their lower toxicity. Protic solvents can participate in hydrogen bonding and can influence the aggregation state of the catalyst. While sometimes leading to slower reactions, they can offer a more sustainable approach.
Experimental Protocols
The following is a detailed, representative protocol for the comparative assessment of solvent systems in the Suzuki-Miyaura coupling of this compound.
General Procedure for Solvent System Screening
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent Addition: Add the designated solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water).
-
Degassing: Seal the tube and degas the mixture by bubbling with argon for 15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cross-coupled product.
Conclusion and Recommendations
The choice of solvent is a critical parameter in optimizing the performance of this compound in Suzuki-Miyaura cross-coupling reactions. Based on the illustrative data and established chemical principles, the following recommendations can be made:
-
For high yields and fast reaction times , a polar aprotic solvent system such as 1,4-dioxane/water is often an excellent starting point.
-
For thermally challenging couplings , a higher boiling point solvent like DMF may be advantageous, although careful monitoring for byproduct formation is advised.
-
When greener and more sustainable chemistry is a priority, exploring alcohol/water solvent systems is a worthwhile endeavor, accepting that longer reaction times may be necessary.
-
Toluene/water remains a viable, classical option, particularly when product isolation is straightforward.
Ultimately, the optimal solvent system is substrate-dependent, and empirical screening, guided by the principles outlined in this guide, is the most effective approach to achieving the desired reaction outcome.
A Comparative Guide to the Synthesis of Menin-MLL Inhibitor Cores: Validation of a Suzuki-Miyaura Route Using 4,4-Dimethylcyclohexen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a synthetic route to a key structural motif found in potent Menin-Mixed Lineage Leukemia (MLL) inhibitors, focusing on the validation of a pivotal Suzuki-Miyaura cross-coupling reaction. The target intermediate incorporates the 4,4-dimethylcyclohexene moiety, a critical component for achieving high binding affinity and therapeutic efficacy in drugs like Revumenib (SNDX-5613).[1][2][3] We will objectively compare this route with established alternatives, supported by experimental data and mechanistic insights to inform rational synthesis design in drug discovery programs.
The interaction between menin and MLL is a critical driver in certain aggressive forms of acute leukemia.[4][5] Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise, with compounds like Revumenib demonstrating the therapeutic potential of this approach.[1][2][6] A common structural feature in many potent Menin-MLL inhibitors is a substituted cyclohexene ring, which plays a key role in binding to menin.[7] Therefore, efficient and robust synthetic access to intermediates containing this scaffold is of paramount importance.
Section 1: The Target Route - Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[8][9][10] In our target route, we employ this reaction to couple 4,4-Dimethylcyclohexen-1-ylboronic acid with a functionalized heterocyclic halide, a common strategy for building the core of many bioactive molecules.[11]
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]
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// Edges PdII_Complex -> Pd0 [dir=back]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_Complex [label=""];
PdII_Diorgano -> PdII_Complex; Boronic -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_Diorgano [label=""];
Product -> RedElim [style=invis]; RedElim -> Pd0 [label=""]; PdII_Diorgano -> RedElim [style=invis]; PdII_Diorgano -> Product [style=dashed, arrowhead=none]; PdII_Diorgano -> Pd0;
// Invisible nodes for layout subgraph { rank=same; ArX; OxAdd; } subgraph { rank=same; Boronic; Base; Transmetalation; } subgraph { rank=same; Product; RedElim; } } caption: "Generalized Suzuki-Miyaura Catalytic Cycle."
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a model heteroaryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv)
-
Toluene/Water (5:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heteroaryl bromide, this compound, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in toluene to form the active catalyst.
-
Add the solvent mixture (Toluene/Water) to the main reaction flask, followed by the catalyst solution.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for coupling sterically hindered partners and unactivated chlorides, providing high yields and turnover numbers.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of sensitive functional groups. Cesium carbonate is another common and effective choice.[9]
-
Solvent System: The use of a biphasic toluene/water system is common. Toluene solubilizes the organic components and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Section 2: Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling methods can also be employed to form the crucial C-C bond.
Stille Cross-Coupling
The Stille reaction couples an organostannane (organotin compound) with an organic halide.
-
Protocol Summary: Involves reacting a tributylstannyl derivative of 4,4-dimethylcyclohexene with the heteroaryl bromide, typically using a catalyst like Pd(PPh₃)₄.
-
Advantages: Stille reactions are often tolerant of a wide variety of functional groups and the reagents are often stable.
-
Disadvantages: The primary drawback is the toxicity and difficulty of removing organotin byproducts, which is a significant concern in pharmaceutical synthesis.[12]
Negishi Cross-Coupling
The Negishi reaction utilizes an organozinc reagent, which is coupled with an organic halide.
-
Protocol Summary: Requires the preparation of an organozinc reagent from the corresponding cyclohexenyl halide, which is then reacted with the heteroaryl bromide in the presence of a palladium or nickel catalyst.
-
Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields, especially for challenging substrates.
-
Disadvantages: Organozinc reagents are highly moisture and air-sensitive, requiring stringent anhydrous and anaerobic reaction conditions, which can be difficult to scale.
Section 3: Comparative Analysis
Here, we objectively compare the three routes based on key performance metrics crucial for drug development.
Workflow Comparison
The following diagram illustrates the key differences in the workflows, particularly in the preparation of the key nucleophilic reagent.
Performance Metrics
The choice of synthetic route often depends on a trade-off between several factors. The table below summarizes the performance of each method based on typical literature-reported outcomes.
| Metric | Suzuki-Miyaura Route | Stille Route | Negishi Route |
| Typical Yield | Good to Excellent (75-95%) | Good to Excellent (70-90%) | Often Excellent (>90%) |
| Reagent Stability | High (Boronic acids/esters are often bench-stable solids)[13][14] | High (Organostannanes are generally stable) | Low (Organozincs are highly sensitive) |
| Functional Group Tolerance | Very Broad | Very Broad | Broad (less tolerant to acidic protons) |
| Scalability | High | Moderate (limited by purification) | Moderate to Low (requires strict inert conditions) |
| Toxicity/Greenness | Low (Boron byproducts are generally non-toxic) | Very High (Organotin waste is highly toxic) | Moderate (Zinc salts) |
| Cost-Effectiveness | Good (Boron reagents and catalysts are widely available) | Poor (Tin reagents are expensive and waste disposal costs are high) | Moderate (Zinc is cheap, but inert atmosphere adds cost) |
Conclusion and Recommendation
Based on this comparative analysis, the Suzuki-Miyaura coupling using this compound is the superior and recommended route for the synthesis of this key Menin-MLL inhibitor intermediate in a drug discovery and development context.
Its primary advantages lie in the high stability and low toxicity of the boronic acid reagents, broad functional group tolerance, and excellent scalability.[13] While Negishi coupling may offer slightly higher reactivity in some cases, the operational complexity and sensitivity of organozinc reagents make it less practical for routine synthesis and scale-up. The Stille coupling, despite its reliability, is severely hampered by the toxicity of organotin compounds, making it an undesirable choice for producing pharmaceutical intermediates. The Suzuki-Miyaura reaction provides the most balanced and robust profile, ensuring reliable, safe, and environmentally conscious access to this critical molecular scaffold.
References
- 1. Revumenib for Relapsed or Refractory Acute Leukemia With a KMT2A Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Strategic Selection of Boronic Acids in Multi-Step Synthesis: A Cost-Effectiveness Analysis of 4,4-Dimethylcyclohexen-1-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that can significantly influence the yield, purity, and overall cost of a multi-step synthesis. This guide provides an in-depth analysis of the cost-effectiveness of using 4,4-Dimethylcyclohexen-1-ylboronic acid, comparing it with a viable alternative, the corresponding pinacol ester, in a representative synthetic context.
The Dichotomy of Boronic Acids and Their Esters: A Balancing Act of Reactivity and Stability
In the realm of Suzuki-Miyaura cross-coupling reactions, a fundamental choice lies between employing a boronic acid or its corresponding boronate ester. This decision is not merely one of convenience but a strategic balancing act between reactivity and stability.
Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the rate-determining transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of synthetic outcomes.[1]
Conversely, boronate esters , particularly pinacol esters, offer significantly greater stability.[1][3] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This robustness makes them well-suited for multi-step syntheses where the organoboron moiety must endure various reaction conditions. The trade-off for this enhanced stability is generally a lower intrinsic reactivity compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, though direct transmetalation from the ester is also a viable pathway.[1][4][5]
The presence of the gem-dimethyl group in this compound and its ester can also influence reactivity. These substituents may introduce steric hindrance that can affect the rate of transmetalation.
A Hypothetical Case Study: Synthesis of a Substituted Bicyclic Compound
To provide a tangible comparison, we will analyze a hypothetical multi-step synthesis of a bicyclic intermediate, a common scaffold in medicinal chemistry. The key step involves a Suzuki-Miyaura coupling between a functionalized aryl bromide and a cyclohexenylboron reagent.
References
A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Reaction Mechanism of 4,4-Dimethylcyclohexen-1-ylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, yet the mechanistic nuances, particularly for non-aromatic substrates like 4,4-Dimethylcyclohexen-1-ylboronic acid, remain an area of active investigation.[1] The presence of a gem-dimethyl group and an alkenyl-boron bond introduces unique steric and electronic factors that can influence the canonical reaction pathway and favor competing side reactions such as protodeboronation.[2][3] This guide provides a comparative analysis of isotopic labeling strategies—employing Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O)—to deconstruct the reaction mechanism. We present a framework of self-validating experiments designed to probe the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. By explaining the causality behind each experimental choice and providing detailed protocols, this document serves as a practical guide for researchers aiming to gain high-resolution insight into complex reaction mechanisms.
Introduction: The Mechanistic Puzzle of an Alkenylboronic Acid
This compound is a valuable building block in organic synthesis. Unlike the extensively studied arylboronic acids, its reactivity profile is governed by the distinct nature of its sp²-hybridized alkenyl carbon-boron bond. Understanding its behavior within the palladium-catalyzed Suzuki-Miyaura cycle is critical for optimizing reaction yields and minimizing undesirable byproducts.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key stages[4][5][6]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium(II) center. This step typically requires activation by a base to form a more nucleophilic "ate" complex.[7]
-
Reductive Elimination: The two organic partners are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.[1][8]
However, this simplified cycle does not account for potential complications. A significant competing pathway is protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to a non-productive loss of the boronic acid.[3] For this compound, this raises critical questions that isotopic labeling is uniquely positioned to answer:
-
Which of the three core steps is rate-limiting for this specific substrate?
-
How does the base participate in the crucial transmetalation step?
-
What is the primary proton source for the competing protodeboronation side reaction?
This guide compares and details the experimental strategies required to resolve these questions.
A Comparative Analysis of Isotopic Labeling Strategies
Isotopic labeling allows us to track atoms through a reaction pathway without significantly altering the chemical properties of the reactants.[9][10] The choice of isotope is dictated by the specific mechanistic question being addressed.
| Isotope Labeling Strategy | Primary Analytical Technique(s) | Key Mechanistic Question Addressed | Rationale & Comparison |
| Carbon-13 (¹³C) | NMR Spectroscopy, Mass Spectrometry (MS) | What is the rate-determining step? (via Kinetic Isotope Effect) | Expertise: ¹³C labeling of the carbon atom bonded to boron allows for the direct measurement of the Kinetic Isotope Effect (KIE) for the C-B bond cleavage event.[5][11] A significant KIE directly implicates transmetalation in the rate-determining step. This provides more definitive evidence than ²H labeling at adjacent positions. |
| Deuterium (²H) | NMR Spectroscopy, Mass Spectrometry (MS), Kinetic Analysis | What is the source of the proton in protodeboronation? | Experience: Deuterating the solvent (e.g., using D₂O or MeOD) is a straightforward and cost-effective method to trace the origin of the proton in the major side reaction.[12] Observing deuterium incorporation into the 4,4-dimethylcyclohexene byproduct provides unambiguous proof of the solvent's role. |
| Oxygen-18 (¹⁸O) | Mass Spectrometry (MS) | What is the role of the base/water in activating the boronic acid? | Trustworthiness: By labeling the boronic acid hydroxyl groups or the aqueous base with H₂¹⁸O, one can trace the oxygen atoms through the catalytic cycle.[13] This strategy helps to verify the formation of proposed intermediates, such as those involving a Pd-O-B linkage, providing a corroborating layer of evidence for the transmetalation mechanism.[14][15] |
Experimental Design & Protocols
The following sections provide detailed, step-by-step methodologies for key experiments designed to be part of a self-validating system.
Experiment 1: ¹³C Kinetic Isotope Effect (KIE) to Probe Transmetalation
Objective: To determine if C-B bond cleavage is part of the rate-determining step.
Protocol:
-
Synthesis of Labeled Substrate: Synthesize this compound with a ¹³C label at the C1 position (the carbon bonded to boron). This can be achieved via Miyaura borylation of the corresponding ¹³C-labeled vinyl triflate.[16]
-
Reaction Setup: Prepare a reaction mixture containing a precise 1:1 molar ratio of natural abundance ("light") and ¹³C-labeled ("heavy") this compound.
-
Initiate Suzuki Coupling: Add the aryl halide (e.g., 4-bromoanisole), palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) to initiate the reaction.
-
Quench Reaction: Allow the reaction to proceed to approximately 20-30% completion to ensure accurate KIE measurement, then quench with aqueous HCl.
-
Analysis: Isolate the unreacted this compound starting material. Analyze the ratio of heavy to light isotopes using high-resolution mass spectrometry.
-
KIE Calculation: The KIE is calculated from the isotopic ratio of the starting material at a given conversion. A value significantly greater than 1.0 indicates that the ¹²C-B bond breaks faster than the ¹³C-B bond, confirming that this bond cleavage event is energetically significant in the rate-determining step.
Hypothetical Data & Interpretation:
| Analyte | Isotopic Ratio (¹³C/¹²C) at t=0 | Isotopic Ratio (¹³C/¹²C) at 25% Conversion | Calculated KIE | Mechanistic Implication |
| Unreacted Boronic Acid | 1.000 | 1.012 | 1.045 | A KIE of 1.045 strongly suggests that C-B bond cleavage during transmetalation is the rate-determining step. |
Experiment 2: Deuterium Labeling to Identify the Proton Source in Protodeboronation
Objective: To determine if the solvent is the proton source for the protodeboronation side reaction.
Protocol:
-
Reaction Setup: Prepare two parallel Suzuki-Miyaura reactions under identical conditions (substrate, catalyst, base, temperature).
-
Reaction A (Control): Use a standard solvent system (e.g., 1,4-dioxane/H₂O).
-
Reaction B (Labeled): Use a deuterated solvent system (e.g., 1,4-dioxane/D₂O).
-
-
Run to Completion: Allow both reactions to proceed to full conversion of the limiting reagent.
-
Isolate Byproduct: After quenching, carefully isolate the 4,4-dimethylcyclohexene byproduct using column chromatography or preparative GC.
-
Analysis by Mass Spectrometry: Obtain the mass spectrum for the byproduct from both reactions.
Hypothetical Data & Interpretation:
| Reaction | Solvent System | Expected Mass of Byproduct (C₈H₁₂) | Observed Mass of Byproduct (M⁺) | Interpretation |
| A (Control) | Dioxane/H₂O | 108.1 | 108.1 | Protodeboronation occurs, producing the expected byproduct. |
| B (Labeled) | Dioxane/D₂O | 108.1 | 109.1 | The mass of the byproduct increases by 1 amu, indicating the incorporation of a single deuterium atom. This confirms that the aqueous solvent is the primary proton (deuteron) source for protodeboronation. |
Visualizing the Mechanistic Pathways
Diagrams created using Graphviz help to visualize the complex relationships within the catalytic cycle and experimental workflows.
Caption: Fig 1. Suzuki-Miyaura Cycle and Competing Protodeboronation.
Caption: Fig 2. Experimental Workflow for KIE Determination.
Conclusion
Elucidating the reaction mechanism of a specific substrate like this compound requires a multi-faceted approach that moves beyond canonical textbook examples. This guide has demonstrated that a strategic combination of ¹³C, ²H, and ¹⁸O isotopic labeling studies creates a powerful, self-validating system for investigation. By comparing these strategies, we can design experiments that precisely target different aspects of the reaction: using ¹³C KIEs to pinpoint the rate-determining step, ²H labeling to unambiguously identify the source of atoms in side reactions, and ¹⁸O tracing to clarify the role of activating species. For researchers in drug development and process chemistry, this level of mechanistic understanding is not merely academic; it is essential for the rational optimization of reaction conditions, the maximization of product yield, and the minimization of impurities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Tracking isotopically labeled oxidants using boronate-based redox probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ideals.illinois.edu [ideals.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4-Dimethylcyclohexen-1-ylboronic Acid
For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4,4-Dimethylcyclohexen-1-ylboronic acid and its associated waste streams. Boronic acids, while invaluable in synthesis, possess unique properties that necessitate specific handling and disposal protocols. This document moves beyond simple checklists to explain the rationale behind these procedures, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous boronic acids, such as 4-Methylcyclohexene-1-boronic acid, provide a strong basis for hazard assessment.[1][2] The primary hazards are summarized below.
| Hazard Classification | GHS Code | Precautionary Statement & Rationale |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. [1] Ingestion can lead to adverse health effects. Accidental ingestion is a risk that necessitates strict hygiene protocols. |
| Skin Irritation | H315 | Causes skin irritation. [1][2] Direct contact can cause redness, itching, and inflammation. This is why chemical-resistant gloves are mandatory. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. [1][2] The compound can cause significant, potentially lasting damage upon contact with the eyes, mandating the use of safety goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation. [1][2] As a solid, the compound can form dust that, if inhaled, can irritate the respiratory tract. All handling should occur in a ventilated enclosure. |
Chemical Incompatibilities: Boronic acids are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous reactions or degradation of the compound, underscoring the critical need for proper waste segregation.
Immediate Safety & Handling Protocols
Before any disposal procedure begins, a safe working environment must be established.
-
Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A fully fastened laboratory coat.
-
-
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dust.[3][4]
-
Spill Management: In the event of a spill, avoid generating dust.[1] Carefully sweep the solid material into a suitable, labeled container for hazardous waste disposal.[1][4] Do not use water to clean up the spill, as this can create a slurry that is more difficult to contain.
Waste Disposal Workflow
The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Caption: Decision workflow for disposal of this compound waste.
Step-by-Step Disposal Procedures
Treat all waste containing this compound as hazardous.[1][5] Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[6][7][8]
Protocol 4.1: Unused or Waste Solid Compound
This procedure applies to the pure solid that is expired, contaminated, or no longer needed.
-
Container Selection: If possible, use the original manufacturer's container. If not, use a new, clean, and dry high-density polyethylene (HDPE) container with a secure screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label to the container.[7][9] Clearly write the full chemical name: "this compound." List all components if it is a mixture.
-
Transfer: In a chemical fume hood, carefully transfer the solid waste into the prepared container.
-
Storage: Tightly seal the container and store it in a designated satellite accumulation area, segregated from incompatible materials.[9] Follow your institution's procedures for hazardous waste pickup.[8]
Protocol 4.2: Contaminated Solid Waste
This includes items such as disposable gloves, weigh boats, and paper towels that have come into direct contact with the compound.
-
Containment: Place a clear plastic bag as a liner inside a rigid, puncture-resistant container (e.g., a plastic pail with a lid).[8][10]
-
Labeling: Label the exterior of the pail with a "Hazardous Waste" tag, listing "Solid Debris contaminated with this compound."[7]
-
Collection: Place all contaminated solid items directly into the lined container.
-
Storage: When the container is full, or collection is complete, securely close the lid. Store in the satellite accumulation area for pickup by your institution's environmental health and safety (EHS) office.[8][9]
Protocol 4.3: Contaminated Liquid Waste
This applies to solutions of the compound in organic solvents or rinsates from cleaning glassware.
-
Segregation: Collect this waste stream separately. Do not mix boronic acid solutions with other waste streams like heavy metal waste or strong acids.[11]
-
Container Selection: Use a designated, compatible solvent waste container (e.g., an HDPE carboy for non-halogenated solvent waste).
-
Labeling: Ensure the container is clearly labeled "Hazardous Waste." List all chemical components, including solvents and an estimated concentration of the boronic acid.
-
Storage: Keep the container tightly closed except when adding waste.[8] Store in a secondary containment bin within a flammable storage cabinet if the solvent is flammable. Arrange for disposal through your EHS office.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as regular lab waste.[8][11]
-
Initial Rinse (Collection): In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinse, and preferably all three, must be collected and disposed of as liquid hazardous waste as described in Protocol 4.3.[8] This is the most critical step, as the initial rinsate will contain the highest concentration of residual chemical.
-
Final Wash: After the solvent rinses, wash the container with soap and water.
-
Drying: Allow the container to air dry completely.
-
Final Disposal: Once clean and dry, completely deface or remove the original label.[8] The container can now be disposed of in the appropriate receptacle for regular laboratory glass or plastic.
By adhering to these scientifically grounded procedures, you ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment, reflecting the highest standards of professional scientific practice.
References
- 1. fishersci.fi [fishersci.fi]
- 2. 4-Methylcyclohexen-1-ylboronic acid | C7H13BO2 | CID 44119556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
